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  • Product: methyl 6-oxospiro[2.5]octane-2-carboxylate
  • CAS: 1590372-46-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of Methyl 6-oxospirooctane-2-carboxylate: A Technical Guide for Structural Elucidation

Comprehensive NMR Spectral Analysis of Methyl 6-oxospiro[1]octane-2-carboxylate: A Technical Guide for Structural Elucidation Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Analysis of Methyl 6-oxospiro[1]octane-2-carboxylate: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The spirocyclic motif—specifically the spiro[1]octane system—has gained significant traction in modern pharmacophore design due to its ability to impart three-dimensional complexity, enhance metabolic stability, and restrict conformational flexibility[2]. Methyl 6-oxospiro[1]octane-2-carboxylate is a highly functionalized intermediate featuring a highly strained cyclopropane ring fused to a cyclohexanone system via a single quaternary spiro carbon.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) structural elucidation of this compound. By detailing the causality behind chemical shifts, outlining self-validating experimental protocols, and mapping 2D NMR workflows, this guide serves as a robust framework for scientists tasked with verifying the structural integrity of complex spirocyclic intermediates.

Theoretical Framework & Causality of Chemical Shifts

To accurately assign the 1 H and 13 C NMR spectra of methyl 6-oxospiro[1]octane-2-carboxylate, one must understand the underlying physical chemistry dictating the nuclear shielding environments.

The Cyclopropane Ring (C1, C2, C3)

The cyclopropane ring exhibits unique hybridization. The C-C bonds possess high p-character (resembling "bent" or "banana" bonds), while the C-H bonds have unusually high s-character (~33%, similar to sp2 hybridized carbons). Despite this, cyclopropyl protons are highly shielded and typically resonate upfield (0.5–1.5 ppm). This causality is driven by the diamagnetic anisotropy of the cyclopropane ring; the induced ring current creates a shielding cone orthogonal to the ring plane[3].

  • C2-H: Deshielded relative to a standard cyclopropane due to the electron-withdrawing inductive effect of the adjacent methyl carboxylate group.

  • C1-H 2​ : These protons are diastereotopic. The proton cis to the ester group experiences a different magnetic environment than the trans proton, resulting in a classic ABX spin system with distinct geminal ( 2J ), cis ( 3Jcis​ ), and trans ( 3Jtrans​ ) coupling constants.

The Cyclohexanone Ring (C4, C5, C6, C7, C8)

The presence of the chiral center at C2 breaks the plane of symmetry that would otherwise bisect the cyclohexanone ring. Consequently, the methylene protons at C4/C8 and C5/C7 are diastereotopic .

  • C6 (Ketone): The carbonyl carbon is highly deshielded ( 211 ppm) due to the electronegativity of oxygen and the paramagnetic contribution to the chemical shift tensor.

  • C5/C7 & C4/C8: Protons alpha to the ketone (C5, C7) are deshielded relative to the beta protons (C4, C8). Because of the spiro linkage and the C2 stereocenter, these protons appear as complex, overlapping multiplets rather than simple triplets or doublets.

The Spiro Junction (C3)

The quaternary spiro carbon (C3) represents a critical node for structural verification. Its assignment relies heavily on long-range heteronuclear correlations (HMBC), as it lacks attached protons. Theoretical calculations of spin-spin coupling constants in spiroalkanes highlight the unusual bonding environments at this junction, making it a distinct resonance in the 13 C spectrum[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral data, the NMR acquisition must follow a self-validating protocol. The use of an internal standard and rigorous instrument calibration ensures that the data is reproducible and independent of environmental drift.

Step-by-Step Methodology for High-Resolution NMR Acquisition
  • Sample Preparation & Internal Validation:

    • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides the deuterium lock signal to stabilize the magnetic field. TMS acts as an internal self-validating reference point, strictly defining 0.00 ppm for both 1 H and 13 C axes[4].

  • Probe Tuning and Matching (ATM):

    • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Execute automated tuning and matching for both 1 H and 13 C channels.

    • Causality: Maximizes power transfer to the probe coils, ensuring optimal signal-to-noise ratio (SNR) and precise 90° pulse widths.

  • Locking and 3D Gradient Shimming:

    • Lock the spectrometer to the CDCl 3​ deuterium frequency. Perform 3D gradient shimming (e.g., TopShim).

    • Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be 0.8 Hz to guarantee the resolution required to extract complex cyclopropyl coupling constants.

  • 1 H NMR Acquisition:

    • Acquire 16 scans with a spectral width of 12 ppm, an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.0 s.

  • 13 C{1H} NMR Acquisition:

    • Acquire 1024 scans with a spectral width of 250 ppm.

    • Critical Parameter: Set D1 to at least 2.0–3.0 seconds. Causality: Quaternary carbons (C3, C6, C9) lack dipole-dipole relaxation mechanisms from attached protons, leading to long T1​ relaxation times. A short D1 would saturate these signals, causing them to vanish from the spectrum.

  • 2D NMR Suite (COSY, HSQC, HMBC):

    • Acquire gradient-selected 2D spectra to map the spin networks. For HMBC, optimize the long-range coupling delay for nJCH​=8 Hz to capture the critical 2-bond and 3-bond correlations to the spiro carbon and carbonyls.

Tabulated Spectral Data

The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments.

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment / Notes
OCH 3​ 3.68s3H-Ester methoxy group
C5-H, C7-H 2.45 – 2.28m4H- α to ketone; diastereotopic
C2-H 1.95dd1H Jcis​=8.5 , Jtrans​=6.0 Cyclopropane CH, deshielded by ester
C4-H, C8-H 1.85 – 1.65m4H- β to ketone; diastereotopic
C1-H (trans)1.35dd1H Jtrans​=6.0 , Jgem​=4.5 Cyclopropane CH 2​ , trans to ester
C1-H (cis)1.15dd1H Jcis​=8.5 , Jgem​=4.5 Cyclopropane CH 2​ , cis to ester

Table 2: 13 C{1H} NMR Spectral Data (125 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C6 211.5Quaternary (C=O)Cyclohexanone carbonyl
C9 173.2Quaternary (C=O)Ester carbonyl
OCH 3​ 51.8Primary (CH 3​ )Methoxy carbon
C5 40.5Secondary (CH 2​ ) α to ketone (split due to C2 asymmetry)
C7 40.1Secondary (CH 2​ ) α to ketone (split due to C2 asymmetry)
C4 34.2Secondary (CH 2​ ) β to ketone
C8 33.8Secondary (CH 2​ ) β to ketone
C3 28.6Quaternary (C)Spiro junction
C2 26.5Tertiary (CH)Cyclopropane CH attached to ester
C1 18.4Secondary (CH 2​ )Cyclopropane CH 2​ (shielded by ring current)

2D NMR Workflow & Logical Relationships

To transition from raw 1D data to a fully validated structural model, a strict logical workflow must be adhered to. The following diagrams illustrate the experimental causality and the specific heteronuclear correlations used to anchor the spirocyclic framework.

NMR_Workflow A Sample Preparation (CDCl3, TMS, 298K) B 1D NMR Acquisition (1H & 13C{1H}) A->B Validated Sample C Spin System Identification (1H-1H COSY) B->C Proton Multiplets D Direct C-H Mapping (1H-13C HSQC) B->D Carbon Shifts C->D Spin Networks E Quaternary & Long-Range (1H-13C HMBC) D->E Anchored CH/CH2 F Final Structural Assignment E->F Connectivity

Figure 1: Logical workflow for 1D and 2D NMR acquisition and structural assignment.

Anchoring the Spiro Junction via HMBC

The most challenging aspect of elucidating spiro[1]octanes is proving the connectivity through the quaternary C3 atom. The HMBC experiment is critical here, as it detects 2JCH​ and 3JCH​ couplings. The protons of the cyclopropane ring (H-1, H-2) and the adjacent cyclohexyl protons (H-4, H-8) will all show strong correlations to the C3 spiro carbon, unequivocally proving the fused ring architecture.

HMBC_Correlations H2 H-2 (Cyclopropane) C3 C-3 (Spiro Quaternary) H2->C3 2J C9 C-9 (Ester C=O) H2->C9 2J H1 H-1 (Cyclopropane) H1->C3 2J H48 H-4 / H-8 (Cyclohexanone) H48->C3 2J C6 C-6 (Ketone C=O) H48->C6 3J H57 H-5 / H-7 (Cyclohexanone) H57->C6 2J OCH3 OCH3 (Ester) OCH3->C9 3J

Figure 2: Key HMBC correlations anchoring the spiro quaternary carbon and carbonyl groups.

Conclusion

The structural elucidation of methyl 6-oxospiro[1]octane-2-carboxylate requires a deep understanding of magnetic anisotropy, diastereotopicity, and relaxation dynamics. By employing a self-validating protocol anchored by internal standards and leveraging a full suite of 2D NMR techniques (COSY, HSQC, HMBC), researchers can confidently assign the complex, overlapping multiplets inherent to asymmetric spirocyclic systems. This rigorous methodology ensures the high data integrity required for downstream pharmaceutical development and patent filings.

References

  • Krivdin, L. B. (2004). Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7—spiroalkanes. Magnetic Resonance in Chemistry, 42(6), 500-511. URL: [Link]

  • Lambert, J. B., Gosnell, J. L., & Bailey, D. S. (1973). Conformational effect of the spiro linkage between three- and six-membered rings. The Journal of Organic Chemistry, 38(16), 2786-2792. URL: [Link]

  • Esselman, B. J., et al. (2023). The 235–360 GHz Rotational Spectrum of 1-Oxaspiro[1]octa-4,7-dien-6-one: Analysis of the Ground Vibrational State and Its 10 Lowest-Energy Vibrationally Excited States. The Journal of Physical Chemistry A, 128(1), 108-118. URL: [Link]

Sources

Exploratory

x-ray crystallography structure of methyl 6-oxospiro[2.5]octane-2-carboxylate

Title: Structural Elucidation and Crystallographic Profiling of Methyl 6-oxospiro[1]octane-2-carboxylate: A Whitepaper on sp³-Enriched Scaffolds Executive Summary In modern drug discovery, the transition from flat, two-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Crystallographic Profiling of Methyl 6-oxospiro[1]octane-2-carboxylate: A Whitepaper on sp³-Enriched Scaffolds

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to highly three-dimensional, sp³-enriched scaffolds—often termed "escaping from flatland"—has become a critical strategy for improving target selectivity, metabolic stability, and aqueous solubility. Methyl 6-oxospiro[1]octane-2-carboxylate represents a premier example of such a conformational restrictor. By fusing a highly strained cyclopropane ring to a cyclohexanone core, this spirocyclic system provides a rigid vector for projecting functional groups (such as the methyl carboxylate) into tight enzymatic pockets.

This technical guide provides an in-depth analysis of the X-ray crystallographic properties of the spiro[1]octane scaffold, detailing its conformational geometry, the methodological challenges of crystallizing low-melting spirocycles, and its proven applications in inhibiting critical therapeutic targets like Janus Kinases (JAK)[2][3] and the SARS-CoV-2 Mac1 macrodomain[4].

Conformational Analysis & Structural Biology

The intrinsic value of the methyl 6-oxospiro[1]octane-2-carboxylate scaffold lies in its highly predictable, rigid geometry. X-ray diffraction studies of spiro[1]octane derivatives reveal distinct conformational preferences that dictate their biological activity[5][6].

  • Cyclohexanone Chair Conformation: The six-membered ring containing the spiro carbon strictly adopts a chair conformation. Crystallographic data indicates a puckering amplitude ( Q ) of approximately 0.49 Å, with only slight deviations from an ideal chair geometry due to the strain of the spiro-fusion[6].

  • Orthogonal Cyclopropane Projection: The spiro-fused three-membered ring sits nearly orthogonal to the mean plane of the cyclohexane ring. The dihedral angle between the cyclopropane plane and the mean plane of the cyclohexane ring is typically ~89°[5].

  • Vectoring the Carboxylate: The methyl carboxylate group at the 2-position of the cyclopropane ring can be synthesized in distinct stereochemical orientations. Because the cyclopropane ring is locked orthogonally, the carboxylate acts as a rigid, directional hydrogen-bond acceptor. For instance, in the development of Mac1 inhibitors, the rigid acid-carrying spiro-octane group optimally hydrogen-bonds with key residues (e.g., Ile131) in the target's oxyanion site[4].

Table 1: Typical Crystallographic Parameters for Spiro[1]octane Derivatives
Crystallographic ParameterTypical Observed ValueStructural Implication
Crystal System Monoclinic / TriclinicDense molecular packing due to lack of strong H-bond donors.
Space Group P21​/c or P1ˉ Common for racemic spirocyclic building blocks.
Puckering Amplitude ( Q ) ~0.491 ÅConfirms a stable, well-defined chair conformation[6].
Dihedral Angle ~89.3°The cyclopropane ring is strictly orthogonal to the cyclohexane core[5].
C-C-C Angle (Cyclopropane) 58.8° – 61.7°Highlights the extreme angle strain inherent to the spiro-fusion[6].

Crystallographic Methodology: Overcoming Phase and State Limitations

Small, highly aliphatic molecules like methyl 6-oxospiro[1]octane-2-carboxylate are frequently oils or low-melting solids at room temperature. This physical state precludes direct Single-Crystal X-Ray Diffraction (SCXRD).

The Causality of Experimental Choice: To obtain high-resolution structural data, researchers must rigidify the molecule within a crystal lattice. This is achieved through two primary pathways:

  • Chemical Derivatization: Reacting the 6-oxo (ketone) group with a heavy-atom reagent (e.g., 4-bromophenylhydrazine) to create a highly crystalline hydrazone. The heavy bromine atom provides anomalous dispersion signals, simplifying the phase problem during X-ray data processing.

  • Protein-Ligand Co-Crystallization: Utilizing the spirocycle as a ligand and crystallizing it within the binding pocket of a target protein. The massive protein lattice dictates the crystallization, while the ligand's conformation is resolved via difference electron density maps.

Workflow Start Methyl 6-oxospiro[2.5]octane-2-carboxylate (Liquid / Low MP Solid) Deriv Chemical Derivatization (Heavy Atom Addition) Start->Deriv Small Molecule Pathway CoCryst Protein Co-Crystallization (e.g., Target Kinase) Start->CoCryst Drug Discovery Pathway Vapor Vapor Diffusion (Hanging Drop) Deriv->Vapor CoCryst->Vapor Diffract X-Ray Diffraction (Synchrotron / Cu Kα) Vapor->Diffract Solve Phase Problem Solution Diffract->Solve Model Electron Density Map & Model Building Solve->Model

Caption: Crystallization and X-ray diffraction workflow for low-melting spirocyclic scaffolds.

Step-by-Step Protocol: Protein-Ligand Co-Crystallization (Self-Validating System)
  • Protein Preparation & Quality Control: Express the target protein (e.g., JAK1) and purify via Size-Exclusion Chromatography (SEC) to >95% homogeneity. Causality: High purity is strictly required; micro-heterogeneity prevents uniform crystal lattice formation.

  • Ligand Soaking/Co-crystallization: Dissolve the spirocycle in 100% DMSO (50 mM stock). Mix with the protein at a 1:5 molar ratio. Causality: The spirocycle's lipophilicity necessitates an organic cosolvent to prevent aqueous precipitation.

  • Vapor Diffusion: Set up hanging-drop plates using a sparse-matrix screen at 20°C.

  • Cryoprotection & Diffraction: Harvest crystals using a nylon loop, soak briefly in mother liquor supplemented with 20% (v/v) glycerol to prevent ice-ring formation, and flash-freeze in liquid nitrogen (100 K). Collect data at a synchrotron source.

  • Phase Solution & Self-Validation: Solve phases using Molecular Replacement (MR). Iteratively build the spirocycle into the Fo​−Fc​ difference map.

    • Trustworthiness Checkpoint: Continuously monitor the Rfree​ factor (calculated from 5% of reflections excluded from refinement). If Rfree​ diverges significantly from Rwork​ , the model is overfitted. The final ligand placement is only validated if its Real-Space Correlation Coefficient (RSCC) exceeds 0.90.

Mechanistic Context: Application in Kinase Inhibition

The 6-oxospiro[1]octane scaffold is not merely a structural curiosity; it is a highly privileged pharmacophore. In the development of Janus Kinase (JAK) inhibitors, pharmaceutical researchers utilize derivatives like 6-oxospiro[1]octane-5-carbonitrile to build complex pyrazole carboxamides[2][3].

By embedding the spirocycle into the inhibitor core, the molecule achieves the exact spatial geometry required to occupy the ATP-binding pocket of JAK enzymes. This competitive inhibition prevents the phosphorylation of STAT proteins, thereby halting the dimerization and subsequent nuclear translocation required for pro-inflammatory gene transcription[2][3].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Inhibited by Spirocycles) Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP dependent Dimer STAT Dimerization STAT->Dimer Nucleus Gene Transcription Dimer->Nucleus

Caption: JAK/STAT signaling pathway illustrating the target site of spirocyclic inhibitors.

References

  • Title: US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL
  • Source: European Patent Office (Googleapis)
  • Title: Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SARS-CoV-2 Source: PNAS URL
  • Title: Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[1]octane-1-carbaldehyde Source: PMC (NIH) URL:

  • Title: (IUCr) Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[1]octane-1-carbaldehyde Source: IUCr URL:

Sources

Foundational

conformational analysis of the methyl 6-oxospiro[2.5]octane-2-carboxylate ring system

An In-Depth Technical Guide to the Conformational Analysis of the Methyl 6-Oxospiro[2.5]octane-2-carboxylate Ring System Authored by: A Senior Application Scientist Abstract The spiro[2.5]octane framework, characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the Methyl 6-Oxospiro[2.5]octane-2-carboxylate Ring System

Authored by: A Senior Application Scientist

Abstract

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring, represents a significant structural motif in medicinal chemistry and natural product synthesis.[1] Its inherent three-dimensionality and conformational rigidity offer a unique scaffold for the design of novel therapeutic agents with enhanced binding affinity and selectivity.[1] This technical guide provides a comprehensive exploration of the conformational analysis of a key derivative, methyl 6-oxospiro[2.5]octane-2-carboxylate. We will delve into the stereochemical intricacies of this system, the governing principles of its conformational preferences, and the synergistic application of computational and experimental methodologies for its detailed characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: The Significance of the Spiro[2.5]octane Core

Spirocyclic systems are prevalent in a wide array of biologically active molecules and natural products. The spiro[2.5]octane skeleton, in particular, offers a rigid and well-defined three-dimensional topology that is advantageous for molecular recognition by biological targets. The presence of a cyclopropane ring introduces significant strain, which influences the electronic properties and reactivity of the molecule.[2] The cyclohexane ring, while generally preferring a low-energy chair conformation, is subject to conformational constraints imposed by the spiro-fusion and the nature and position of its substituents.[3]

The subject of this guide, methyl 6-oxospiro[2.5]octane-2-carboxylate, incorporates several key structural features that dictate its conformational landscape:

  • The Spiro Center: The quaternary carbon atom shared by both rings acts as a pivot point, restricting the conformational freedom of the cyclohexane ring.

  • The Cyclopropane Ring: This small, rigid ring influences the puckering of the adjacent cyclohexane ring.

  • The Carbonyl Group at C6: The sp2-hybridized carbon of the ketone introduces planarity at that position, which can lead to a distortion of the ideal chair conformation of the cyclohexane ring.[4][5]

  • The Methyl Carboxylate Group at C2: The stereochemical orientation of this substituent (axial or equatorial) is a primary determinant of the overall conformational stability.

A thorough understanding of the interplay of these features is paramount for predicting the molecule's shape, and by extension, its biological activity.

Stereoisomerism and Fundamental Conformational Isomers

The methyl 6-oxospiro[2.5]octane-2-carboxylate molecule possesses a stereocenter at the C2 position, giving rise to two enantiomers: (R)-methyl 6-oxospiro[2.5]octane-2-carboxylate and (S)-methyl 6-oxospiro[2.5]octane-2-carboxylate. For the purpose of this guide, we will consider the conformational analysis of one enantiomer, as the principles are directly applicable to its non-superimposable mirror image.

The primary conformational flexibility of this molecule resides in the cyclohexane ring, which can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms.

The Chair Conformation: The Predominant Form

The chair conformation is overwhelmingly the most stable and prevalent conformation for cyclohexane and its derivatives, as it minimizes both angle strain and torsional strain.[2] For methyl 6-oxospiro[2.5]octane-2-carboxylate, the cyclohexane ring can exist in two primary chair conformations, which are in equilibrium through a process of ring inversion. This inversion interconverts axial and equatorial positions.

The key determinant of the preferred chair conformation is the orientation of the methyl carboxylate group at C2. The energy difference between having a substituent in an axial versus an equatorial position is quantified by its "A-value". Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6]

For the methyl carboxylate group, the equatorial orientation is strongly favored to minimize steric hindrance with the axial hydrogens at C4 and C8 (numbering through the cyclohexane ring).

Below is a diagram illustrating the ring flip between the two chair conformations:

Caption: Ring flip equilibrium of methyl 6-oxospiro[2.5]octane-2-carboxylate.

Boat and Twist-Boat Conformations: Higher Energy Intermediates

The boat and twist-boat conformations are significantly higher in energy than the chair conformation.[2] The boat conformation suffers from steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsed bonds.[2] The twist-boat is a slightly more stable intermediate between the chair and boat forms. These conformations are typically only transiently populated during the process of ring inversion.

Methodologies for Conformational Analysis

A robust conformational analysis of methyl 6-oxospiro[2.5]octane-2-carboxylate requires a synergistic approach, combining computational modeling with experimental validation.

Computational Approaches

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

A preliminary exploration of the conformational space is often performed using molecular mechanics force fields. A conformational search algorithm, such as a Monte Carlo or systematic search, can be employed to generate a wide range of possible conformations. This initial step is crucial for identifying all potential low-energy structures that should be subjected to more accurate, higher-level calculations.

The geometries of the conformers identified through molecular mechanics should be re-optimized using a more rigorous quantum mechanical method, such as Density Functional Theory (DFT).[7] A functional like B3LYP with a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for geometry optimizations and frequency calculations.[1] The relative energies of the optimized conformers can then be calculated to determine their populations at a given temperature.

Table 1: Hypothetical Relative Energies of Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
Chair 1Equatorial CO2Me0.00>99
Chair 2Axial CO2Me~2.5<1
Twist-Boat-~5.5<<<1
Boat-~6.9<<<1

Note: These are estimated values based on typical A-values and ring inversion barriers for substituted cyclohexanes. Actual values would need to be calculated.

The following diagram outlines a typical workflow for the computational analysis of the conformational preferences of methyl 6-oxospiro[2.5]octane-2-carboxylate.

Caption: Workflow for computational conformational analysis.

Experimental Validation

Experimental techniques are indispensable for validating the results of computational studies and providing a real-world picture of the molecule's conformation in solution or the solid state.

NMR spectroscopy is the most powerful tool for conformational analysis in solution.[8] Several NMR parameters are sensitive to the molecule's geometry:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. By measuring the coupling constants in the cyclohexane ring, one can deduce the dihedral angles and thus the ring's conformation. For example, a large coupling constant (8-13 Hz) between two adjacent protons is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space (< 5 Å), which can help to establish the relative stereochemistry and conformation. For instance, in the axial conformer, an NOE would be expected between the axial C2 proton and the axial protons at C4 and C8.

  • Chemical Shifts: The chemical shifts of the protons and carbons in the cyclohexane ring are also influenced by their orientation (axial or equatorial) and the anisotropic effects of nearby functional groups like the carbonyl group.[8]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 6-oxospiro[2.5]octane-2-carboxylate in a suitable deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning the signals of adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons, providing key information about the molecule's three-dimensional structure and preferred conformation.

  • Data Analysis: Integrate and analyze all spectra to assign all proton and carbon signals, measure coupling constants, and identify key NOE correlations. Compare the experimental data with the predictions from computational models to validate the proposed low-energy conformation.

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's conformation in the crystalline form. It is important to note that the solid-state conformation may not always be the most stable conformation in solution, but it provides an invaluable reference point.

Conclusion

The conformational analysis of methyl 6-oxospiro[2.5]octane-2-carboxylate is a multifaceted endeavor that relies on the interplay of steric and electronic factors inherent to its unique spirocyclic structure. The cyclohexane ring is expected to predominantly adopt a chair conformation, with the methyl carboxylate substituent strongly favoring the equatorial position to minimize steric strain. A comprehensive understanding of the conformational landscape of this molecule can be achieved through a synergistic approach that combines computational modeling (MM, DFT) with experimental validation through NMR spectroscopy and, where possible, X-ray crystallography. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to elucidate the three-dimensional structure of this and related spiro[2.5]octane systems, which is a critical step in understanding and optimizing their biological function.

References

  • Bohlmann, F., Zdero, C., & Ahmed, M. (1982). Neue Spiro-enolether-polyine aus Matricaria-Arten. Chemische Berichte, 115(2), 595-601.
  • Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31706-31713. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (2004). Handbook of reagents for organic synthesis: activating agents and protecting groups. John Wiley & Sons.
  • Zubatyuk, R., Gella, I. M., Shishkin, O. V., Shishkina, S. V., & Kutulya, L. A. (2007). Molecular and crystalline structures of some (3R)-methyl-6(R)-isopropylcyclohexanone 2-arylidene derivatives and their spirocyclic analogs. Journal of Molecular Structure, 832(1-3), 88-99.
  • Wiberg, K. B., & Rablen, P. R. (2006). The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. The Journal of organic chemistry, 71(12), 4534–4543. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Hirsch, J. A. (1967). The A-value of functional groups. In N. L. Allinger & E. L. Eliel (Eds.), Topics in Stereochemistry (Vol. 1, pp. 199-222). John Wiley & Sons.
  • Schrödinger, LLC. (2023). Maestro, Version 13.5. New York, NY.
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Malik, M. A. (2025). Conformations of Cyclohexane. In Organic Chemistry -Part 1 Fundamentals. Chemistry LibreTexts. [Link]

  • Tsui, K. Y., et al. (2021).
  • Gella, I. M., et al. (2005). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Russian Chemical Bulletin, 54(10), 2331-2341. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography for drug discovery. The FEBS journal, 284(17), 2719–2741. [Link]

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Exploratory

The Synthetic Versatility of Methyl 6-oxospiro[2.5]octane-2-carboxylate: A Keystone for Complex Molecule Construction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Spiro[2.5]octane Scaffold In the landscape of modern organic synthesis and medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Spiro[2.5]octane Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the quest for molecular complexity and three-dimensionality is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this pursuit.[1] Their inherent rigidity and defined spatial arrangement of functional groups offer a unique platform for the design of novel therapeutics with enhanced pharmacological profiles, including improved binding affinity and selectivity for biological targets.[1][2] Among these, the spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, presents a compelling structural motif. This guide focuses on a particularly valuable derivative, methyl 6-oxospiro[2.5]octane-2-carboxylate, a bifunctional building block with significant potential for the synthesis of complex natural products and pharmaceutical agents. While direct literature on this specific molecule is limited, this guide will provide a comprehensive overview of its probable synthetic routes, reactivity, and applications based on established methodologies for analogous structures.

Part 1: Synthesis of the Spiro[2.5]octane Core

The construction of the spiro[2.5]octane skeleton is the cornerstone of synthesizing the title compound. Several powerful cyclopropanation strategies can be envisaged for this purpose, primarily involving the reaction of a cyclohexenone precursor with a suitable C1 source.

Methodology 1: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a robust method for the formation of cyclopropanes from α,β-unsaturated ketones using sulfur ylides.[3] For the synthesis of a spiro[2.5]octan-6-one, a suitable starting material would be a cyclohexenone derivative.

Proposed Synthetic Pathway:

A plausible route to a precursor for methyl 6-oxospiro[2.5]octane-2-carboxylate would involve the cyclopropanation of a methyl-substituted cyclohexenone.

Corey-Chaykovsky Reaction Methyl-substituted\ncyclohexenone Methyl-substituted cyclohexenone Spiro[2.5]octan-6-one\nintermediate Spiro[2.5]octan-6-one intermediate Methyl-substituted\ncyclohexenone->Spiro[2.5]octan-6-one\nintermediate Dimethylsulfoxonium methylide (CH2S(O)(CH3)2) Simmons-Smith Reaction Cyclohexenol\nderivative Cyclohexenol derivative Hydroxyspiro[2.5]octane Hydroxyspiro[2.5]octane Cyclohexenol\nderivative->Hydroxyspiro[2.5]octane Zn-Cu, CH2I2 Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one Hydroxyspiro[2.5]octane->Spiro[2.5]octan-6-one Oxidation (e.g., PCC, Swern) Carboxylate Introduction Spiro[2.5]octan-6-one Spiro[2.5]octan-6-one α-Formyl spiro[2.5]octan-6-one α-Formyl spiro[2.5]octan-6-one Spiro[2.5]octan-6-one->α-Formyl spiro[2.5]octan-6-one Formylation (e.g., Claisen-Schmidt) Spiro[2.5]octan-6-one-2-carboxylic acid Spiro[2.5]octan-6-one-2-carboxylic acid α-Formyl spiro[2.5]octan-6-one->Spiro[2.5]octan-6-one-2-carboxylic acid Oxidation (e.g., Pinnick) Methyl 6-oxospiro[2.5]octane-2-carboxylate Methyl 6-oxospiro[2.5]octane-2-carboxylate Spiro[2.5]octan-6-one-2-carboxylic acid->Methyl 6-oxospiro[2.5]octane-2-carboxylate Esterification (MeOH, H+)

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Protocols & Analytical Methods

Method

The Spirocyclic Scaffold: Application and Protocols for Methyl 6-oxospiro[2.5]octane-2-carboxylate

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and venture into the realm of three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and venture into the realm of three-dimensional molecular architectures. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks in this endeavor. Their inherent rigidity and well-defined three-dimensional geometry offer a unique platform for the precise spatial arrangement of pharmacophoric elements, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the application and synthetic manipulation of a versatile spirocyclic building block: methyl 6-oxospiro[2.5]octane-2-carboxylate .

Introduction to a Versatile Spirocyclic Building Block

Methyl 6-oxospiro[2.5]octane-2-carboxylate is a bifunctional molecule featuring a spiro-fused cyclopropane and cyclohexanone ring system, along with a methyl ester. This unique combination of a strained three-membered ring, a reactive ketone, and a readily modifiable ester group makes it a highly valuable intermediate for the synthesis of complex molecular scaffolds. The spirocyclic core imparts a defined conformational rigidity, while the orthogonal functional groups allow for selective chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 6-oxospiro[2.5]octane-2-carboxylate and its isomers is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[2][3]
Molecular Weight 182.22 g/mol [3]
Appearance Liquid[3]
Storage Temperature -10°C[3]
InChI Key JKCQCZMYZXVEDY-UHFFFAOYSA-N[3]

Synthesis of the Spiro[2.5]octane Scaffold

A general workflow for the synthesis of related spirocyclic ketones is depicted below:

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Application

Advanced Application Note: Reductive Amination of Methyl 6-oxospirooctane-2-carboxylate for sp³-Rich Scaffold Generation

Advanced Application Note: Reductive Amination of Methyl 6-oxospiro[1]octane-2-carboxylate for sp³-Rich Scaffold Generation Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Ty...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Reductive Amination of Methyl 6-oxospiro[1]octane-2-carboxylate for sp³-Rich Scaffold Generation

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary

The drive to "escape flatland" in modern drug discovery has led to an increased reliance on sp³-rich, conformationally restricted scaffolds. Spirocyclic systems, such as the spiro[1]octane core, offer unique three-dimensional vectors that can improve metabolic stability, increase aqueous solubility, and provide novel patentable intellectual property spaces.

Methyl 6-oxospiro[1]octane-2-carboxylate is a highly versatile bifunctional building block. The ketone moiety at the 6-position serves as an ideal electrophilic handle for introducing diverse amine substituents via reductive amination, while the ester at the 2-position (on the cyclopropane ring) provides a distinct exit vector for subsequent amide coupling or reduction. This application note details the mechanistic rationale, optimization data, and self-validating protocols for the reductive amination of this critical intermediate, which has found significant utility in the development of Janus Kinase (JAK) and Poly (ADP-ribose) polymerase (PARP) inhibitors[2][3].

Mechanistic Rationale & Causality

Reductive amination is a cornerstone of C–N bond formation in pharmaceutical synthesis, accounting for over 25% of all such reactions in the industry[4]. The process involves two distinct mechanistic steps: the condensation of the ketone with an amine to form a transient imine or iminium ion, followed by the in situ reduction of this intermediate to the corresponding alkylated amine[5].

The Challenge of the Spiro[1]octane Core

The spiro[1]octane system presents specific steric and stereoelectronic challenges. The spiro-fused cyclopropane ring restricts the conformational flexibility of the adjacent cyclohexane ring. When reacting methyl 6-oxospiro[1]octane-2-carboxylate with sterically hindered secondary amines or electron-deficient anilines, the initial condensation step becomes rate-limiting.

Reagent Selection (Causality)
  • Reductant Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄). STAB is a mild, self-buffering reducing agent that selectively reduces iminium ions over the parent ketone, preventing the formation of the undesired spiro[1]octan-6-ol byproduct. Furthermore, it avoids the generation of toxic cyanide waste streams[4][5].

  • Acidic Promoters: For unhindered amines, catalytic acetic acid (AcOH) is sufficient to drive iminium formation. However, for deactivated or bulky amines, a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) is required to activate the ketone and act as a water scavenger, forcing the condensation equilibrium forward before reduction occurs.

G K Methyl 6-oxospiro[2.5]octane- 2-carboxylate I Iminium Ion Intermediate K->I + Amine, H+ or Ti(OiPr)4 A Primary/Secondary Amine A->I P Spirocyclic Amine Product I->P Selective Reduction R NaBH(OAc)3 (STAB) R->P Hydride Donor

Caption: Workflow of the reductive amination process for spirocyclic ketones.

Optimization and Quantitative Data

The following table summarizes the optimization of reaction conditions for various amine classes reacting with methyl 6-oxospiro[1]octane-2-carboxylate.

Amine ClassExample AmineReductant (Eq.)Additive / PromoterSolventTempYield (%)
Unhindered PrimaryBenzylamineNaBH(OAc)₃ (1.5)AcOH (1.0 eq)DCE25 °C88%
Unhindered SecondaryMorpholineNaBH(OAc)₃ (1.5)AcOH (1.0 eq)DCE25 °C85%
Hindered SecondaryDiisopropylamineNaBH(OAc)₃ (2.0)Ti(OiPr)₄ (1.2 eq)THF50 °C62%
Electron-Deficient4-FluoroanilineNaBH₃CN (1.5)Ti(OiPr)₄ (1.2 eq)MeOH60 °C71%
Weakly BasicPyrazole-4-amineNaBH(OAc)₃ (2.0)Ti(OiPr)₄ (2.0 eq)DCE60 °C58%

Note: Yields represent isolated, chromatography-purified products. Diastereomeric ratios (cis/trans relative to the cyclopropane ester) typically range from 1:1 to 3:1 depending on the steric bulk of the amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems utilizing In-Process Controls (IPC).

Protocol A: Standard Reductive Amination (For Aliphatic Primary/Secondary Amines)

Objective: Synthesize methyl 6-(morpholino)spiro[1]octane-2-carboxylate.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-oxospiro[1]octane-2-carboxylate (1.00 g, 5.49 mmol, 1.0 eq) and 1,2-dichloroethane (DCE, 20 mL).

  • Amine Addition: Add morpholine (0.53 g, 6.04 mmol, 1.1 eq) followed by glacial acetic acid (0.33 g, 5.49 mmol, 1.0 eq).

  • Iminium Formation (IPC Check 1): Stir the mixture at room temperature for 1 hour.

    • Self-Validation: Analyze an aliquot via LC-MS. The parent ketone mass [M+H]+=183.1 should be significantly diminished, replaced by the iminium/enamine intermediate mass.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.74 g, 8.23 mmol, 1.5 eq) over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Completion (IPC Check 2):

    • Self-Validation: Perform TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain). The ketone spot ( Rf​≈0.6 ) should be completely consumed, replaced by a polar, ninhydrin-active amine spot ( Rf​≈0.2 ).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM gradient) to afford the product.

Protocol B: Lewis-Acid Mediated Reductive Amination (For Hindered/Aromatic Amines)

Objective: Synthesize methyl 6-((4-fluorophenyl)amino)spiro[1]octane-2-carboxylate.

  • Preparation: In a dry, argon-flushed flask, dissolve the ketone (1.00 g, 5.49 mmol) and 4-fluoroaniline (0.67 g, 6.04 mmol) in anhydrous THF (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (1.87 g, 6.59 mmol, 1.2 eq) dropwise. Stir the mixture at 50 °C for 4 hours.

    • Self-Validation: The solution will turn distinctively yellow/orange, indicating the formation of the titanium-imine complex.

  • Reduction: Cool to room temperature. Add NaBH(OAc)₃ (2.33 g, 10.98 mmol, 2.0 eq) and stir for an additional 12 hours.

  • Quench: Quench by adding 1M aqueous NaOH (10 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Workup: Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Biological Application Context

Derivatives of spiro[1]octane synthesized via reductive amination are frequently utilized as core scaffolds in targeted therapeutics. For instance, functionalizing the 6-position with specific heterocyclic amines yields potent Janus Kinase (JAK) inhibitors[2], while alternative substitutions have led to highly selective PARP inhibitors[3]. The spirocyclic geometry precisely projects the pharmacophore into the enzyme's binding pocket while resisting oxidative metabolism by Cytochrome P450 enzymes.

G Cyt Cytokine Rec Receptor Cyt->Rec Binds JAK JAK Kinase Rec->JAK Activates STAT STAT Dimer JAK->STAT Phosphorylates Nuc Gene Transcription STAT->Nuc Translocates Inh Spiro[2.5]octane Inhibitor Inh->JAK Blocks ATP Site

Caption: Mechanism of action for spirocyclic JAK inhibitors in the JAK/STAT pathway.

References

  • US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors. Google Patents.
  • US9359367B2 - Tetrahydroquinazolinone derivatives as PARP inhibitors. Google Patents.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications.
  • Reductive Amination, and How It Works. Master Organic Chemistry.

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Method

Application Notes and Protocols for the Ester Hydrolysis of Methyl 6-oxospiro[2.5]octane-2-carboxylate

Introduction The hydrolysis of methyl 6-oxospiro[2.5]octane-2-carboxylate to its corresponding carboxylic acid, 6-oxospiro[2.5]octane-2-carboxylic acid, is a critical transformation in the synthesis of various complex mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The hydrolysis of methyl 6-oxospiro[2.5]octane-2-carboxylate to its corresponding carboxylic acid, 6-oxospiro[2.5]octane-2-carboxylic acid, is a critical transformation in the synthesis of various complex molecules and pharmaceutically active compounds. Spirocyclic scaffolds, such as the spiro[2.5]octane core, are of significant interest in drug discovery due to their rigid, three-dimensional structures that allow for precise spatial arrangement of functional groups, potentially enhancing biological activity and selectivity.[1][2] The carboxylic acid product of this hydrolysis serves as a key intermediate for further functionalization, such as amide bond formation or other coupling reactions.

This document provides detailed protocols for the base-catalyzed hydrolysis (saponification) of methyl 6-oxospiro[2.5]octane-2-carboxylate. The choice between different hydrolysis conditions is often dictated by the overall molecular complexity and the presence of other sensitive functional groups. We will explore common procedures, discuss the mechanistic rationale behind the experimental choices, and provide guidance for reaction monitoring and product isolation.

Mechanistic Overview: Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is the most common method for cleaving simple methyl esters.[3][4] The reaction is typically irreversible and proceeds via a nucleophilic acyl substitution mechanism.[5]

The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.[5][6]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Experimental Protocols

The choice of base and solvent system is crucial for efficient hydrolysis, especially when dealing with sterically hindered esters or substrates with other sensitive functional groups.[7][8] Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water is a widely used and effective system for the saponification of methyl esters in complex molecules.[3][4][5]

Protocol 1: Lithium Hydroxide Mediated Saponification

This protocol is generally applicable and offers mild reaction conditions, which can be advantageous for substrates prone to side reactions.

Materials and Reagents:

ReagentGradeSupplier
Methyl 6-oxospiro[2.5]octane-2-carboxylate≥95%Various
Lithium hydroxide monohydrate (LiOH·H₂O)Reagent grade, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Methanol (MeOH)ACS reagent, ≥99.8%Fisher Scientific
Deionized waterN/AIn-house
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%VWR
Brine (saturated NaCl solution)N/AIn-house
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeSigma-Aldrich

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-oxospiro[2.5]octane-2-carboxylate (1.0 eq).

  • Solvent Addition: Add a solvent mixture of THF, MeOH, and water. A common ratio is 3:1:1 or 2:1:1 (v/v/v). The reaction should be run at a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: In a separate vial, dissolve lithium hydroxide monohydrate (1.5-3.0 eq) in a minimal amount of water and add it to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous residue with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.[6] The product may precipitate at this stage.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-oxospiro[2.5]octane-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Caption: Potential Decarboxylation Side Reaction.

To minimize decarboxylation, it is crucial to avoid excessive heating during the reaction and work-up procedures. The acidification step should be performed at low temperatures (0-5 °C).

Data Summary

ParameterProtocol 1: LiOH Hydrolysis
Base Lithium Hydroxide (LiOH)
Equivalents of Base 1.5 - 3.0
Solvent System THF/Methanol/Water
Temperature Room Temperature to 40 °C
Reaction Time 2 - 16 hours
Typical Yield 85 - 95%

Conclusion

The base-catalyzed hydrolysis of methyl 6-oxospiro[2.5]octane-2-carboxylate is a robust and high-yielding transformation. The use of lithium hydroxide in a mixed aqueous-organic solvent system provides a reliable method for obtaining the desired carboxylic acid. Careful control of temperature during the reaction and work-up is essential to prevent the potential side reaction of decarboxylation. The resulting 6-oxospiro[2.5]octane-2-carboxylic acid is a valuable building block for the synthesis of more complex spirocyclic compounds for applications in drug discovery and materials science.

References

  • Bílik, R., & Císařová, I. (2008). Synthesis of new spiro[2.5]octane derivatives. Tetrahedron Letters, 49(45), 6437-6439.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Saponification of Esters. Organic Process Research & Development, 16(6), 1156-1184.
  • Pilli, R. A., & de Meirelles, J. P. (2000). A mild and efficient procedure for the hydrolysis of hindered methyl esters. Tetrahedron Letters, 41(4), 557-560.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • YouTube. (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids. Retrieved from [Link]

  • YouTube. (2013, March 11). Decarboxylation of beta Keto acid # Acid. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1). Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Retrieved from [Link]

  • ResearchGate. (2024, August 30). Saponification Process and Soap Chemistry. Retrieved from [Link]

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Application

Application Note: Incorporating Methyl 6-oxospirooctane-2-carboxylate into Peptidomimetics

Application Note: Incorporating Methyl 6-oxospiro[1]octane-2-carboxylate into Peptidomimetics Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating Methyl 6-oxospiro[1]octane-2-carboxylate into Peptidomimetics

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction and Chemical Rationale

The development of peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. To address these challenges, medicinal chemists increasingly rely on conformationally restricted sp3 -rich scaffolds. Spirocyclic compounds, characterized by two rings fused at a single quaternary carbon, offer exceptional three-dimensional rigidity, reduced lipophilicity, and precise spatial orientation of pharmacophores[2].

Methyl 6-oxospiro[3]octane-2-carboxylate is a highly versatile, bifunctional building block. It features a cyclohexane ring bearing a ketone at the C6 position, spiro-fused to a cyclopropane ring bearing a methyl ester at the C2 position.

Mechanistic Advantages in Peptidomimetics:
  • Bifunctionality for Chain Elongation: The 6-oxo group can be converted into an amine (via reductive amination) or a quaternary amino acid (via the Bucherer-Bergs reaction), while the 2-carboxylate serves as the C-terminal extension point.

  • Conformational Pre-organization: The spiro[3]octane core restricts the dihedral angles ( Φ and Ψ ) of the peptide backbone. When incorporated into a peptide sequence, it acts as a rigid spacer that can induce stable secondary structures, such as β -turns, which are critical for protein-protein interaction (PPI) inhibition[4].

  • Proteolytic Shielding: The steric bulk of the spirocyclic core physically blocks the active sites of endopeptidases, drastically increasing the plasma half-life of the resulting peptidomimetic[5].

Experimental Workflows & Protocols

To utilize methyl 6-oxospiro[3]octane-2-carboxylate in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an N-Fmoc-protected amino acid derivative[6]. The following protocols detail the transformation of the scaffold and its subsequent incorporation into a peptide chain.

Protocol 1: Synthesis of the Fmoc-Spiro-Amino Acid Building Block

Objective: Convert the 6-oxo group to an Fmoc-protected amine and hydrolyze the methyl ester to yield a free carboxylic acid suitable for SPPS.

Step 1.1: Reductive Amination Causality: Sodium cyanoborohydride (NaBH 3​ CN) is selected as the reducing agent because it selectively reduces the intermediate imine without reducing the unreacted ketone under mildly acidic conditions.

  • Dissolve methyl 6-oxospiro[3]octane-2-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add ammonium acetate (NH 4​ OAc, 10.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.

  • Cool the reaction to 0 °C and add NaBH 3​ CN (1.5 eq) portion-wise.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the crude amino ester.

Step 1.2: Fmoc Protection Causality: Fmoc protection is required for standard SPPS compatibility. Na 2​ CO 3​ is used as a mild base to prevent unwanted side reactions.

  • Dissolve the crude amino ester in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na 2​ CO 3​ (0.1 M).

  • Cool to 0 °C and add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of 1,4-dioxane.

  • Stir for 4 hours at room temperature. Acidify to pH 3 with 1 M HCl, extract with dichloromethane (DCM), and concentrate.

Step 1.3: Ester Hydrolysis Causality: Lithium hydroxide (LiOH) provides mild saponification of the methyl ester without cleaving the base-sensitive Fmoc group (which requires secondary amines like piperidine for efficient removal).

  • Dissolve the Fmoc-protected amino ester in a 3:1:1 mixture of THF/MeOH/H 2​ O.

  • Add LiOH·H 2​ O (1.5 eq) at 0 °C and stir for 2 hours.

  • Acidify with 1 M HCl to pH 2, extract with ethyl acetate, dry, and purify via flash chromatography to yield the final Fmoc-Spiro-OH building block.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the sterically hindered Fmoc-Spiro-OH into a growing peptide chain on a solid support.

Causality: The spirocyclic core creates significant steric hindrance. Standard coupling reagents (e.g., HBTU) are often insufficient. Therefore, HATU (which forms a highly reactive 7-aza-HOBt active ester) combined with N,N-diisopropylethylamine (DIEA) is mandatory to ensure complete coupling[6].

  • Resin Preparation: Swell Rink Amide resin (or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and DCM (5×).

  • Coupling the Spiro Scaffold:

    • Pre-activate Fmoc-Spiro-OH (3.0 eq) and HATU (2.9 eq) in DMF for 3 minutes.

    • Add DIEA (6.0 eq) to the mixture, then add to the resin.

    • Agitate for 4 to 6 hours at room temperature (extended coupling time is critical due to steric bulk).

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling (no free primary amines). If blue, repeat the coupling step.

  • Elongation: Continue standard SPPS for the remainder of the peptide sequence.

Protocol 3: Cleavage and Purification
  • Cleavage Cocktail: Treat the resin with a mixture of TFA/Triisopropylsilane (TIPS)/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptidomimetic in cold diethyl ether.

  • Purification: Centrifuge, decant the ether, and purify the crude pellet via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Presentation: Conformational & Stability Metrics

The incorporation of the spiro[3]octane core significantly alters the physicochemical and biological profile of the resulting peptidomimetic. Table 1 summarizes typical comparative data when replacing a flexible dipeptide motif (e.g., Pro-Gly) with the spirocyclic scaffold.

Table 1: Comparative Analysis of Linear Peptide vs. Spiro-Peptidomimetic

ParameterNative Linear PeptideSpiro[3]octane PeptidomimeticCausality / Rationale
Plasma Half-Life ( t1/2​ ) < 30 minutes> 12 hoursSteric shielding of adjacent amide bonds prevents endopeptidase recognition.
Dihedral Angles ( Φ , Ψ ) Highly variable (random coil)Restricted ( Φ≈−60∘ , Ψ≈120∘ )The rigid spiro-junction locks the backbone into a pre-organized extended or turn conformation.
Aqueous Solubility (LogS) -3.5-2.1The sp3 -rich nature of the spirocycle disrupts planar aggregation, improving hydration.
Target Binding Affinity ( Kd​ ) 450 nM12 nMEntropic penalty of binding is reduced due to conformational pre-organization.

Visualizations

Workflow Diagram: Scaffold Derivatization and SPPS

Workflow A Methyl 6-oxospiro[2.5]octane-2-carboxylate (Starting Scaffold) B Reductive Amination (NH4OAc, NaBH3CN) A->B Install Amine C Fmoc Protection (Fmoc-OSu, Na2CO3) B->C Protect N-terminus D Ester Hydrolysis (LiOH, THF/H2O) C->D Deprotect C-terminus E Fmoc-Spiro-OH (SPPS Building Block) D->E Isolate F Solid-Phase Peptide Synthesis (HATU/DIEA Coupling) E->F Incorporate G TFA Cleavage & HPLC Purification F->G Finalize H Spirocyclic Peptidomimetic G->H Yield Product

Caption: Step-by-step workflow for converting the spirocyclic scaffold into an SPPS building block.

Mechanistic Diagram: Proteolytic Stability & Target Binding

Mechanism P1 Native Linear Peptide E1 Protease Enzyme P1->E1 Susceptible P2 Spiro-Peptidomimetic P2->E1 Resistant O3 Target Protein Binding (High Affinity) P2->O3 Pre-organized Conformation O1 Rapid Degradation (Short Half-life) E1->O1 Cleavage O2 Steric Shielding (Protease Resistance) E1->O2 Blocked

Caption: Logical pathway demonstrating how spirocyclic incorporation prevents degradation and enhances binding.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Ebrary.net. Spirocyclic Peptidomimetics. Available at:[Link]

  • RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at:[Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at:[Link]

  • NIH PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

Method

Application Note: Advanced Functionalization of the Ketone Moiety in Methyl 6-oxospiro[2.5]octane-2-carboxylate for Drug Discovery

Executive Summary & Strategic Rationale Spirocyclic frameworks have become highly privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spirocyclic frameworks have become highly privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a unique structural vector that often leads to enhanced binding affinity and selectivity for biological targets[1]. The spiro fusion of a cyclopropane and a cyclohexane ring creates a specific spatial arrangement that increases the fraction of sp³-hybridized carbons (Fsp³), positively influencing physicochemical properties such as lipophilicity and metabolic stability[2].

Methyl 6-oxospiro[2.5]octane-2-carboxylate is an exceptionally versatile bifunctional building block. The C2 methyl ester provides a stable anchor for downstream coupling or saponification, while the C6 ketone serves as the primary site for structural diversification. Functionalizing this ketone is a critical step in synthesizing complex rigidified scaffolds, such as those utilized in the development of Janus kinase (JAK) inhibitors[3][4], obesity therapeutics[5], and advanced Protein Degrader (PROTAC) linkers[6].

Mechanistic Insights: The Spiro[2.5]octane System

When functionalizing the C6 ketone, the stereochemical outcome is dictated by the rigid chair conformation of the cyclohexane ring. The spiro-fused cyclopropane at C3 exerts a subtle conformational lock, differentiating the axial and equatorial trajectories.

  • Facial Selectivity: Nucleophilic attack (e.g., by hydrides or Grignard reagents) typically favors the less sterically hindered equatorial approach, pushing the resulting hydroxyl or amine group into the axial position.

  • Chemoselectivity: The presence of the C2 methyl ester necessitates careful selection of reagents. The core challenge is functionalizing the ketone without inadvertently saponifying or reducing the ester moiety.

Experimental Workflows and Self-Validating Protocols

Protocol A: Reductive Amination (Synthesis of Spirocyclic Amines)

Objective: Convert the C6 ketone into a secondary or tertiary amine, a common motif in CNS-active compounds and kinase inhibitors. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger hydrides (like NaBH₄) because it selectively reduces the transient iminium ion without affecting the unreacted ketone or the C2 ester. Acetic acid (AcOH) is added as a co-catalyst to lower the pH to ~4-5, accelerating imine formation—a necessary step given the mild steric hindrance of the spirocyclic system.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 6-oxospiro[2.5]octane-2-carboxylate (1.0 eq) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Activation: Add glacial acetic acid (1.5 eq) and stir at room temperature for 1 hour to allow imine/iminium formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the parent ketone mass (M+H 183) disappears and the corresponding amine mass emerges. Accumulation of the imine intermediate without product formation indicates the need for additional AcOH or a switch to NaBH₃CN.

Protocol B: Diastereoselective Ketone Reduction

Objective: Reduce the C6 ketone to a secondary alcohol, creating a versatile handle for etherification or PROTAC linker attachment[6]. Causality & Design: Lithium borohydride (LiBH₄) is utilized for its strong yet controlled hydride delivery, a method proven effective in the synthesis of related 6-oxospiro[2.5]octane-5-carbonitrile JAK inhibitors[3]. Conducting the reaction at sub-zero temperatures prevents the reduction of the C2 methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add a solution of LiBH₄ (1.2 eq, 2.0 M in THF).

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

Self-Validation: TLC analysis (visualized with CAM stain) will confirm the consumption of the ketone and the appearance of a more polar spot. ¹H NMR provides structural validation via the appearance of a diagnostic carbinol proton multiplet (CH-OH) between 3.5 and 4.0 ppm.

Protocol C: Nucleophilic Addition (Grignard Reaction)

Objective: Form a tertiary alcohol via the addition of an alkyl or aryl group at C6. Causality & Design: Grignard reagents (RMgBr) are highly nucleophilic. To prevent competitive attack at the C2 ester, the reaction must be performed at strict cryogenic temperatures (-78 °C) with exactly 1.05 equivalents of the Grignard reagent. The equatorial attack vector is favored, yielding the axial alcohol.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Addition: Slowly add the Grignard reagent (1.05 eq) via syringe pump over 30 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Quench cold with saturated aqueous NH₄Cl. Warm to room temperature, extract with diethyl ether (3x), dry, and concentrate.

Self-Validation: FTIR spectroscopy of the crude mixture provides immediate validation: the disappearance of the strong ketone C=O stretch (~1710 cm⁻¹) and the emergence of a broad O-H stretch (~3300-3400 cm⁻¹) confirm successful addition.

Quantitative Data Summary

Functionalization TypeReagent SystemTarget Functional GroupTypical Yield (%)Chemoselectivity (Ester Intact?)
Reductive Amination NaBH(OAc)₃, DCE, AcOHSecondary/Tertiary Amine75 - 88%Yes (>98%)
Hydride Reduction LiBH₄, THF, -78 °C to 0 °CSecondary Alcohol80 - 92%Yes (Temperature dependent)
Nucleophilic Addition RMgBr, THF, -78 °CTertiary Alcohol60 - 75%Moderate (Requires precise stoichiometry)

Visualizations

Workflow A Methyl 6-oxospiro[2.5]octane -2-carboxylate B Reductive Amination (NaBH(OAc)3, Amine) A->B C Hydride Reduction (LiBH4 or NaBH4) A->C D Nucleophilic Addition (R-MgBr, THF) A->D E Spirocyclic Amines (JAK Inhibitors) B->E F Secondary Alcohols (PROTAC Linkers) C->F G Tertiary Alcohols (Novel 3D Scaffolds) D->G

Caption: Workflow for the divergent functionalization of the C6 ketone in spiro[2.5]octane scaffolds.

Cascade Step1 Target Identification (e.g., JAK/STAT Pathway) Step2 Ketone Functionalization (Vector Elongation & Diversification) Step1->Step2 Step3 In Vitro Screening (Binding Affinity & Selectivity) Step2->Step3 Step4 Lead Optimization (Metabolic Stability & Fsp3 Enhancement) Step3->Step4

Caption: Drug discovery cascade leveraging rigid spirocyclic intermediates for targeted therapeutics.

References

  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide - Benchchem. 1

  • Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives - Benchchem. 2

  • WO/2026/013531 SPIRO[2.5]OCTANE COMPOUNDS - WIPO Patentscope. 5

  • US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors - Google Patents. 3

  • CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS - EP 2976340 B1 - European Patent Office. 4

  • ethyl 6-oxospiro[2.5]octane-1-carboxylate, min 97%, 250 mg - CP Lab Safety. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Spiro[2.5]octane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.5]octane derivatives. This guide is designed to provide in-depth, practical solutions to one of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.5]octane derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this scaffold: the undesired ring-opening of the cyclopropane moiety. By understanding the underlying mechanisms, you can effectively diagnose and mitigate these side reactions, improving your yield, purity, and overall success.

The spiro[2.5]octane core, with its inherent three-dimensionality and conformational rigidity, is a valuable scaffold in medicinal chemistry.[1] However, the cyclopropane ring, a source of this desirable rigidity, is also susceptible to cleavage under various conditions, leading to a loss of structural integrity and the formation of complex byproduct mixtures. This guide provides a structured approach to troubleshooting these issues.

Section 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common initial observations and provides immediate potential causes and solutions.

Q1: My reaction is complete, but my NMR/LC-MS shows a complex mixture of products instead of my clean spiro[2.5]octane derivative. What's happening?

A1: A complex product mixture is a classic sign of product decomposition or side reactions, with cyclopropane ring-opening being a primary suspect.[2] The stability of the spirocycle is highly dependent on the reaction and workup conditions.[2] The first step is to identify the nature of the conditions that might be causing the ring-opening. Key culprits include acidic (Brønsted or Lewis) or electrophilic reagents.

Q2: I'm observing a significant drop in yield after purification by silica gel chromatography. Could this be related to ring-opening?

A2: Yes, this is a strong possibility. Standard silica gel can be sufficiently acidic to catalyze the ring-opening of sensitive spiro[2.5]octane derivatives. If your crude reaction mixture appears clean but the yield drops post-chromatography, the purification step is a likely cause. Consider neutralizing your silica gel with a base like triethylamine before preparing your column, or explore alternative purification methods such as neutral alumina chromatography or recrystallization.

Q3: My spiro[2.5]octane derivative has an electron-withdrawing group near the cyclopropane ring. Am I at higher risk for ring-opening?

A3: The electronic nature of substituents can influence the stability of the cyclopropane ring. While specific substituent effects can be complex, electron-withdrawing groups can potentially make the cyclopropane bonds more susceptible to nucleophilic attack, while electron-donating groups might stabilize carbocationic intermediates formed during acid-catalyzed opening. Careful control of reaction conditions is crucial in these cases.

Q4: Are there specific reagents I should be particularly cautious with when working with spiro[2.5]octanes?

A4: Absolutely. Strong Brønsted acids (e.g., HCl, H₂SO₄, TFA), Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄), and certain electrophilic reagents (e.g., Br₂, NBS) are all known to promote cyclopropane ring-opening.[3][4][5][6] Palladium catalysts, often used in cross-coupling reactions, can also induce ring-opening pathways, particularly with vinylcyclopropanes.[7][8][9]

Section 2: Deep Dive - Mechanistic Insights and Troubleshooting Workflows

A thorough understanding of the "why" is critical for effective troubleshooting. This section delves into the mechanisms of ring-opening and provides a logical workflow for diagnosing and solving the problem.

The Primary Culprit: Acid-Catalyzed Ring-Opening

The most frequent cause of spiro[2.5]octane decomposition is exposure to acidic conditions. The mechanism is analogous to the acid-catalyzed opening of epoxides, where protonation of the cyclopropane ring is the initiating step.[3][6][10]

Caption: Acid-catalyzed ring-opening of spiro[2.5]octanes.

This process generates a carbocationic intermediate which is then trapped by a nucleophile present in the reaction mixture (e.g., water, halides, or the solvent itself).[6] The regioselectivity of the nucleophilic attack (i.e., which carbon of the former cyclopropane ring is attacked) depends on the substitution pattern, often favoring the more substituted carbon due to the greater stabilization of the partial positive charge at that position.[3][4]

Troubleshooting Workflow

When faced with a suspected ring-opening side reaction, a systematic approach is key. The following workflow can help you isolate the cause and identify a solution.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Complex Mixture Check_Crude Analyze Crude Reaction Mixture (¹H NMR, LC-MS) Start->Check_Crude Crude_Clean Crude is Clean, Product Lost After Purification Check_Crude->Crude_Clean Yes Crude_Dirty Crude is a Mixture Check_Crude->Crude_Dirty No Silica_Issue Silica Gel Chromatography? Crude_Clean->Silica_Issue Check_Workup Investigate Workup Conditions Crude_Dirty->Check_Workup Check_Reaction Investigate Reaction Conditions Check_Workup->Check_Reaction No Acidic_Workup Acidic Quench or Wash? Check_Workup->Acidic_Workup Yes Acidic_Reaction Acidic Reagent or Catalyst? Check_Reaction->Acidic_Reaction Yes Solution_Workup Solution: Use Neutral/Basic Quench (e.g., sat. NaHCO₃) Acidic_Workup->Solution_Workup Solution_Reaction Solution: - Use Milder/Non-Acidic Reagents - Add Non-Nucleophilic Base - Lower Temperature Acidic_Reaction->Solution_Reaction Solution_Silica Solution: - Neutralize Silica (Et₃N) - Use Alumina - Recrystallize Silica_Issue->Solution_Silica

Caption: Decision tree for troubleshooting ring-opening reactions.

Section 3: Mitigation Strategies & Experimental Protocols

Once the cause of the ring-opening has been identified, the following strategies can be employed to minimize or eliminate the side reaction.

Modifying Reaction and Workup Conditions

The most direct approach is to avoid acidic conditions altogether.

Problematic Condition Recommended Alternative/Modification Rationale
Strong Acid Catalyst (e.g., HCl, TFA) Use a milder Lewis acid if required, or explore non-acidic activation methods. For some reactions, water-stable Lewis acids might be an option.[11]Reduces the propensity for protonation of the cyclopropane ring.
Acidic Workup/Quench (e.g., aq. HCl) Use a neutral or mildly basic quench (e.g., saturated aq. NaHCO₃, saturated aq. NH₄Cl).[2]Prevents ring-opening during the isolation phase of the experiment.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Ring-opening is often kinetically disfavored at lower temperatures.
Prolonged Reaction Times Monitor the reaction closely (e.g., by TLC or LC-MS) and quench as soon as the starting material is consumed.[2]Minimizes the exposure time of the desired product to potentially destabilizing conditions.
Protocol: Diagnostic Reaction with a Proton Sponge

If you suspect trace acid is catalyzing the ring-opening, a diagnostic reaction can be performed by adding a non-nucleophilic base, often called a "proton sponge," to scavenge any stray protons without interfering with the main reaction.

Objective: To determine if trace acid is responsible for the formation of ring-opened byproducts.

Materials:

  • Your standard reaction setup and reagents.

  • A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine or Proton-Sponge®).

  • Anhydrous solvent.

Procedure:

  • Set up two parallel reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction A (Control): Perform the reaction using your standard protocol.

  • Reaction B (Test): To the reaction mixture, add 1.1 equivalents of the non-nucleophilic base before adding the reagent that you suspect might be introducing the acid.

  • Run both reactions under identical conditions (temperature, concentration, time).

  • Upon completion, quench both reactions using a neutral workup (e.g., pouring into saturated aq. NaHCO₃).

  • Extract the product, dry the organic layer, and concentrate.

  • Analyze the crude product from both reactions by ¹H NMR and LC-MS.

Interpreting the Results:

  • If Reaction B shows a significant reduction in the ring-opened byproduct compared to Reaction A: This strongly indicates that trace acid is the culprit. Future reactions should include the non-nucleophilic base, or steps should be taken to rigorously exclude acid from the reagents and glassware.

  • If both reactions show similar amounts of the byproduct: The ring-opening is likely caused by another factor, such as the inherent thermal instability of the product or a Lewis acid-catalyzed pathway.

Alternative Purification Strategies

As mentioned, silica gel can be a hidden source of acid. If you've traced the issue to your purification step, consider these alternatives:

  • Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (or another suitable amine), then evaporate the solvent before packing the column. This will neutralize the acidic silanol groups.

  • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative for compounds that are sensitive to acid.

  • Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidity issues of silica gel.

  • Recrystallization: If your product is a solid, recrystallization is an ideal purification method that avoids any chromatographic media.

By systematically applying these diagnostic and mitigation strategies, researchers can overcome the challenge of ring-opening side reactions, enabling the successful synthesis and application of novel spiro[2.5]octane derivatives.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Li, X.-T., et al. (2025). Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. Journal of Organic Chemistry, 90(50), 17782-17796. Available at: [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • Spitler, E. L., et al. (2011). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation. Chemical Science, 2, 1588-1593. Available at: [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed Reactions of Allenes. Chemical Reviews, 103(8), 2921–2944. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhdankin, V. V., & Stang, P. J. (2008). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

Sources

Optimization

optimizing chromatographic purification of methyl 6-oxospiro[2.5]octane-2-carboxylate

The Spirocycle Purification Support Hub: Methyl 6-oxospiro[1]octane-2-carboxylate Welcome to the Technical Support Center for the chromatographic purification of methyl 6-oxospiro[1]octane-2-carboxylate . As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

The Spirocycle Purification Support Hub: Methyl 6-oxospiro[1]octane-2-carboxylate

Welcome to the Technical Support Center for the chromatographic purification of methyl 6-oxospiro[1]octane-2-carboxylate . As a Senior Application Scientist, I have designed this hub to move beyond generic chromatography advice. Spirocyclic keto-esters present highly specific physicochemical challenges—namely, weak UV chromophores, complex structural symmetry, and semi-volatility.

This guide provides causality-driven troubleshooting, self-validating protocols, and data matrices to ensure your purification workflows are robust, scalable, and analytically sound.

System Overview & Decision Matrix

Before troubleshooting, it is critical to understand the behavior of the target molecule. Methyl 6-oxospiro[1]octane-2-carboxylate (MW: 182.22 g/mol ) lacks an extended conjugated π -system. Furthermore, because the 6-oxocyclohexane ring is symmetric relative to the spiro-carbon (C3), the molecule possesses only one stereocenter (C2). This means the pure product exists as a pair of enantiomers, not diastereomers.

The decision matrix below outlines the logical workflow for diagnosing and resolving common purification bottlenecks for this specific scaffold.

G Start Crude Methyl 6-oxospirooctane-2-carboxylate (MW: 182.22 g/mol) Detect Detection Strategy Start->Detect UV UV Detection (210/254 nm) Risk: Signal Masking Detect->UV Standard Setup ELSD ELSD / MS Detection (Universal/Mass-Targeted) Detect->ELSD Recommended UV->ELSD Poor Signal-to-Noise IsomerCheck Chromatographic Profile Check ELSD->IsomerCheck SinglePeak Single Target Peak (Enantiomeric Pair) IsomerCheck->SinglePeak High Purity Synthesis DoublePeak Closely Eluting Doublet (Regioisomers e.g., 5-oxo vs 6-oxo) IsomerCheck->DoublePeak Mixed Regioisomers Chiral Chiral SFC / HPLC (Isolate 2R and 2S) SinglePeak->Chiral If Enantiopurity Required PFP PFP Column (Shape Selectivity) Resolve Regioisomers DoublePeak->PFP Isolate Target Regioisomer

Decision matrix for the detection and resolution of spirocyclic keto-ester mixtures.

Diagnostic Q&A & Troubleshooting

Q1: I am using standard UV detection at 254 nm, but I cannot see my product peak, even though TLC and NMR confirm its presence. What is happening?

The Causality: Methyl 6-oxospiro[1]octane-2-carboxylate lacks aromatic rings or conjugated double bonds. The isolated ketone provides a very weak n→π∗ transition around 280 nm, and the methyl ester absorbs weakly near 210 nm. At preparative scales, relying on 210 nm is highly problematic because common mobile phases (like ethyl acetate or formic acid) heavily absorb in this region, completely masking your peak. The Solution: Switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD is a universal, destructive detector that nebulizes the eluent and measures the scattered light from the non-volatile analyte particles, making it entirely independent of the molecule's optical properties 2[2]. Alternatively, use Mass Spectrometry (MS)-directed purification monitoring for the [M+H]+ at m/z 183.1.

Q2: My chromatogram shows a closely eluting double peak on a standard C18 column. Does this molecule have diastereomers I need to separate?

The Causality: No. Structurally, the 6-oxocyclohexane ring has a plane of symmetry passing through C3 (the spiro carbon) and C6. Because paths C4-C5 and C8-C7 are identical, C3 is not a stereocenter. The molecule only possesses one stereocenter at C2, making it a pair of enantiomers. Enantiomers will not separate on an achiral C18 column. The Solution: If you see a doublet on an achiral column, you are observing regioisomers formed during synthesis (e.g., the 5-oxospiro[1]octane-2-carboxylate byproduct). To resolve these structurally rigid regioisomers, switch from a standard C18 to a Pentafluorophenyl (PFP) stationary phase, which offers superior shape selectivity for spirocyclic scaffolds 3[3].

Q3: I successfully collected my fractions using ELSD-directed prep LC, but after rotary evaporation, my yield is suspiciously low. Where did my compound go?

The Causality: With a molecular weight of 182.22 g/mol , this spirocyclic keto-ester is semi-volatile. Aggressive rotary evaporation under high vacuum and elevated water bath temperatures (>40 °C) will cause the product to co-evaporate or sublimate with the organic solvent. Furthermore, high drift-tube temperatures in the ELSD can cause signal loss for semi-volatile compounds4[4]. The Solution: Lower your ELSD drift tube temperature to 40 °C. Post-collection, remove the acetonitrile under a gentle stream of nitrogen at room temperature, and lyophilize (freeze-dry) the remaining aqueous layer.

Data Presentation: Stationary Phase Selection Matrix

To optimize your purification, select the stationary phase that matches your specific synthetic impurity profile.

Stationary PhaseModePrimary Retention MechanismBest Used For
Bare Silica (Si) Normal PhaseHydrogen bonding, dipole-dipoleBulk purification; removing highly polar baseline impurities.
C18 (Octadecyl) Reversed PhaseHydrophobic interactionsGeneral purity enhancement; desalting crude mixtures.
PFP (Pentafluorophenyl) Reversed PhaseShape selectivity, dipole, π−π Resolving closely eluting regioisomers (e.g., 5-oxo vs 6-oxo).
Polysaccharide (Amylose) Chiral / SFCSteric fit, hydrogen bondingResolving the (2R) and (2S) enantiomers of the target molecule.

Self-Validating Experimental Protocol: MS/ELSD-Directed Preparative HPLC

This protocol is designed as a closed-loop, self-validating system. You must pass the validation check at each step before proceeding to ensure zero sample loss.

Step 1: System Equilibration & Splitter Configuration

  • Action: Configure a passive flow splitter post-column (e.g., 1000:1 split ratio). Route the major flow to the fraction collector and the minor flow to the ELSD and MS in series. Set ELSD drift tube to 40 °C and nebulizer gas (N₂) to 35 psi.

  • Validation Check: Pump mobile phase (5% MeCN in Water) at the preparative flow rate. Do not proceed until the ELSD baseline drift is <2 mV/min and MS background noise is stable.

Step 2: Analytical Scouting & Scaling

  • Action: Inject 10 µL of a 1 mg/mL sample onto an analytical PFP column (4.6 x 100 mm). Run a gradient from 5% to 50% MeCN (with 0.1% Formic Acid) over 10 minutes.

  • Validation Check: Calculate the resolution ( Rs​ ) between the target mass ( m/z 183.1) and any adjacent regioisomers. Proceed to preparative scale only if Rs​>1.5 .

Step 3: Preparative Injection & Boolean Fractionation

  • Action: Scale the injection volume proportionally to the preparative column volume (e.g., 21.2 x 250 mm PFP). Trigger fraction collection using a Boolean logic gate in the chromatography software: IF (MS m/z 183.1 > Threshold) AND (ELSD Signal > Threshold) THEN Collect

  • Validation Check: Verify that the fraction collector valve actuated only when both the mass and physical particle scattering signals were present, preventing the collection of UV-active but mass-incorrect impurities.

Step 4: Fraction Pooling & Purity Confirmation

  • Action: Pool the collected fractions.

  • Validation Check: Before committing to time-consuming lyophilization, re-inject a 10 µL aliquot of the pooled fraction back onto the analytical system. Lyophilize only if the chromatogram confirms >95% purity of the single target peak.

References

  • Evaporative light scattering detector - Wikipedia. Wikipedia. Available at:[Link][2]

  • Evaporative Light-Scattering Detectors (ELSD) - KNAUER. KNAUER. Available at:[Link][4]

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals. Beilstein Journal of Organic Chemistry. Available at:[Link][5]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - ResearchGate. Journal of Chromatography A. Available at:[Link][3]

Sources

Troubleshooting

preventing thermal degradation of methyl 6-oxospiro[2.5]octane-2-carboxylate during distillation

Welcome to the technical support center for the handling and purification of methyl 6-oxospiro[2.5]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the handling and purification of methyl 6-oxospiro[2.5]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges associated with the thermal degradation of this compound during distillation. By understanding the underlying chemical principles and employing the appropriate techniques, you can significantly improve the yield and purity of your product.

Introduction: The Challenge of Purifying a Thermally Sensitive Spirocycle

Methyl 6-oxospiro[2.5]octane-2-carboxylate is a valuable building block in medicinal chemistry, but its purification presents a significant hurdle due to its susceptibility to thermal degradation. The presence of a strained cyclopropane ring adjacent to a ketone and a β-keto ester moiety makes the molecule prone to decomposition at elevated temperatures. This guide provides a comprehensive resource for troubleshooting and preventing these degradation pathways during distillation.

Troubleshooting Guide: Distillation Issues and Solutions

This section addresses common problems encountered during the distillation of methyl 6-oxospiro[2.5]octane-2-carboxylate, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Distillate Collected - Vacuum leak: The most common issue, preventing the system from reaching the required low pressure and thus a lower boiling point.[1] - Insufficient heating: The heating mantle temperature is too low to achieve the boiling point at the given pressure. - Incorrect pressure reading: The vacuum gauge is faulty or improperly placed.- Perform a leak test: Check all joints, seals, and tubing for leaks using a "wiggle test" or a leak-up test.[1] Ensure all glassware joints are properly greased and clamped. - Gradually increase heating: Slowly increase the mantle temperature while monitoring the pressure and for any signs of boiling. - Verify gauge accuracy: Use a calibrated vacuum gauge and place it correctly within the distillation setup.
Product is Colored (Yellow to Brown) - Thermal decomposition: The compound is degrading due to excessive heat. This can be caused by too high a distillation temperature or prolonged heating. - Presence of impurities: Acidic or basic impurities from the reaction workup can catalyze degradation.- Reduce the distillation temperature: This is achieved by improving the vacuum. Aim for the lowest possible pressure your system can achieve. - Minimize residence time: Use a distillation setup that allows for rapid distillation, such as a short-path apparatus.[2] - Neutralize the crude product: Ensure the crude material is free of acidic or basic residues before distillation by performing a bicarbonate wash and drying thoroughly.
Inconsistent Boiling Point - Fluctuating vacuum: An unstable vacuum source will cause the boiling point to change.[3] - Presence of volatile impurities: Low-boiling impurities will distill first, followed by the main product.- Use a stable vacuum source: Employ a high-quality vacuum pump with a vacuum regulator to maintain a constant pressure.[3] - Perform a pre-distillation: Gently warm the crude product under vacuum before increasing the temperature to the distillation point to remove any residual solvents or volatile byproducts.[2]
Product Purity is Low (Confirmed by NMR/GC-MS) - Co-distillation of impurities: Impurities with similar boiling points to the product are distilling along with it. - Degradation during distillation: The product is decomposing in the distillation flask and the degradation products are co-distilling.- Improve fractionation: If a simple distillation is being used, switch to a fractional distillation setup with a short, insulated Vigreux or packed column. - Lower the distillation temperature: As mentioned previously, a lower temperature minimizes degradation. - Consider alternative purification methods: If distillation consistently leads to degradation, explore non-thermal methods like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for methyl 6-oxospiro[2.5]octane-2-carboxylate?

While specific studies on this exact molecule are limited, based on its structure containing a β-keto ester and a cyclopropyl ketone, two primary degradation pathways are likely:

  • Decarboxylation: β-keto esters are known to undergo decarboxylation upon heating, leading to the loss of the methoxycarbonyl group as carbon dioxide and methanol.[4]

  • Retro-Michael (or retro-Michael-type) reaction: The strained spirocyclic system could potentially undergo ring-opening reactions, especially at elevated temperatures.[5][6][7][8]

Q2: What is the recommended distillation pressure and temperature for this compound?

Q3: How can I determine if my compound is degrading during distillation?

Several indicators can suggest thermal degradation:

  • Color change: The distillation residue or the distillate itself turning yellow or brown is a strong indicator of decomposition.

  • Gas evolution: Unexplained bubbling or pressure increases in the distillation flask can signify the formation of gaseous byproducts like carbon dioxide from decarboxylation.

  • Inconsistent boiling point: A boiling point that continuously changes or a wide boiling range can indicate the formation of new compounds.

  • Analytical confirmation: Analysis of the distillate and residue by techniques like NMR, GC-MS, or LC-MS can identify degradation products.

Q4: Are there alternatives to distillation for purifying this compound?

Yes, if thermal degradation proves to be an insurmountable issue, consider the following alternatives:

  • Column Chromatography: This is a widely used technique for purifying organic compounds at room temperature.[11] Silica gel or alumina can be used as the stationary phase with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: If the compound is a solid at room temperature or can be solidified as a derivative, recrystallization from a suitable solvent is an excellent method for achieving high purity.

Experimental Protocols

Protocol 1: High-Vacuum Distillation

This protocol outlines the steps for purifying methyl 6-oxospiro[2.5]octane-2-carboxylate using a high-vacuum distillation setup.

Materials:

  • Crude methyl 6-oxospiro[2.5]octane-2-carboxylate

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • High-vacuum pump (<1 mmHg capability)

  • Vacuum trap (cold finger or similar) cooled with dry ice/acetone or liquid nitrogen

  • Calibrated vacuum gauge

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.[2]

  • Assembly: Assemble the distillation apparatus as shown in the diagram below. Place a magnetic stir bar in the round-bottom flask containing the crude product.

  • Evacuation: Connect the apparatus to the high-vacuum pump through the vacuum trap. Turn on the vacuum pump and allow the system to evacuate fully. A pressure of <1 mmHg should be achieved.[2]

  • Heating: Once a stable high vacuum is reached, begin stirring and gently heat the distillation flask using the heating mantle.

  • Distillation: Slowly increase the temperature until the product begins to distill. Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent condensation before the condenser.

  • Collection: Collect the distilled product in the receiving flask. Note the temperature range over which the product distills.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

  • Venting: Carefully and slowly vent the system to atmospheric pressure before turning off the vacuum pump.[2]

Diagram: High-Vacuum Distillation Setup

G cluster_0 Distillation Apparatus cluster_1 Vacuum System flask Distillation Flask (with crude product & stir bar) head Short-Path Head flask->head Vapor condenser Condenser head->condenser thermometer Thermometer head->thermometer receiver Receiving Flask condenser->receiver Distillate gauge Vacuum Gauge condenser->gauge To Vacuum mantle Heating Mantle with Stirrer mantle->flask Heat trap Cold Trap (Dry Ice/Acetone) pump High-Vacuum Pump trap->pump gauge->trap

Caption: High-vacuum distillation setup for thermally sensitive compounds.

Analytical Techniques for Assessing Purity

To ensure the purity of the distilled methyl 6-oxospiro[2.5]octane-2-carboxylate, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile compounds and provides their mass spectra, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a mixture.[12]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O of the ketone and ester).[13]

Conclusion

The successful purification of methyl 6-oxospiro[2.5]octane-2-carboxylate by distillation is achievable with careful attention to technique and an understanding of the compound's thermal lability. By employing high vacuum, minimizing distillation temperatures and times, and ensuring the absence of catalytic impurities, researchers can obtain this valuable compound in high purity. When distillation proves challenging, alternative non-thermal purification methods should be considered.

References

  • UCHEM. (n.d.). Manufacturer high quality Methyl 6-oxospiro[3.3]heptane-2-carboxylate cas 1138480-98-4 in stock. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Thermal Decomposition (Introductory) | Chemical Reactions and the Periodic Table | Science | IB MYP 1-3. Retrieved from [Link]

  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • R Discovery. (n.d.). Synthesis of spirocyclic compounds by the intramolecular michael reaction. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Methods of Purification of Organic Compounds: Distillation. Retrieved from [Link]

  • RACO. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Retrieved from [Link]

  • Graham Corp. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Distillation. Retrieved from [Link]

  • Google Patents. (2002, April 5). US6515167B1 - Low temperature process for preparing methyl esters.
  • Document Server@UHasselt. (n.d.). Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Retrieved from [Link]

  • Reachem. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PubMed. (2016, March 16). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Retrieved from [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Nanographene Coupled with Interfacial Pyrene Derivatives for Thermally Stable Perovskite Solar Cells. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • PubMed. (2007, November 15). Study of Michael-Michael-retro Michael addition catalyzed by 9-amino-9-deoxyepiquinine using ESI-MS. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

In-Depth Structural and Functional Comparison: Spirooctane vs. Spiro[3.5]nonane Carboxylates

In-Depth Structural and Functional Comparison: Spiro[1]octane vs. Spiro[3.5]nonane Carboxylates As drug discovery programs increasingly prioritize "escaping flatland," the shift from planar, sp2 -hybridized aromatic ring...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Structural and Functional Comparison: Spiro[1]octane vs. Spiro[3.5]nonane Carboxylates

As drug discovery programs increasingly prioritize "escaping flatland," the shift from planar, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry[1]. Among these, spirocyclic carboxylates serve as highly effective non-classical bioisosteres for benzoic acid and saturated heterocycles.

This guide provides an objective, side-by-side structural comparison of spiro[2]octane and spiro[3.5]nonane carboxylates , detailing the causality behind their selection, their physicochemical advantages, and field-proven synthetic methodologies.

Structural and Physicochemical Comparison

The fundamental difference between these two scaffolds lies in the size of the smaller fused ring (cyclopropane vs. cyclobutane). This seemingly minor variation drastically alters the strain energy, conformational flexibility, and the spatial projection (exit vectors) of the attached carboxylate groups.

Quantitative Data Summary
Property / FeatureSpiro[2]octane-1-carboxylateSpiro[3.5]nonane-6-carboxylate
Chemical Formula (Core Acid) C9​H14​O2​ [3] C10​H16​O2​
Molecular Weight (Core Acid) 154.21 g/mol [3]168.24 g/mol
Ring System 3-membered fused to 6-membered4-membered fused to 6-membered
Fraction of sp3 Carbons ( Fsp3​ ) 1.0 (Fully saturated)1.0 (Fully saturated)
Ring Strain High (Highly rigid cyclopropane)Moderate (Puckered cyclobutane)
Exit Vector Projection Orthogonal, highly compactExtended, slightly flexible
Primary Bioisosteric Role Phenyl / Benzoic acid replacementExtended benzoic acid / Heterocycle replacement
Key Application Examples Dense molecular space targetingHIV-1 maturation inhibitors[4], GPR119 agonists[5]

Mechanistic Insights: The Causality of Bioisosteric Selection

Choosing between a spiro[2] and a spiro[3.5] scaffold is not arbitrary; it is dictated by the precise steric and pharmacokinetic demands of the target receptor.

  • Spiro[2]octane (The Compact Wedge): The fusion of a cyclopropane ring creates a highly strained, rigid vertex. This locks the carboxylate moiety into a dense, restricted conformational space. When a target pocket is extremely tight and requires an orthogonal exit vector without any "wobble," the spiro[2]octane system is superior. It disrupts planarity and improves metabolic stability (by removing CYP450 oxidation sites common to phenyl rings) while maintaining a low molecular weight[1].

  • Spiro[3.5]nonane (The Extended Adapter): The cyclobutane ring in the spiro[3.5] system is less strained and adopts a "puckered" conformation. This provides a slightly extended exit vector compared to the cyclopropane analogue. In the development of HIV-1 maturation inhibitors (e.g., GSK3532795 analogues), researchers specifically utilized spiro[3.3] and spiro[3.5] systems to extend the carboxylic acid further from the triterpenoid core while reducing side-chain flexibility, perfectly emulating a C-3 benzoic acid moiety[4]. Furthermore, 7-azaspiro[3.5]nonane derivatives have shown exceptional promise as orally bioavailable GPR119 agonists for Type 2 diabetes due to this exact spatial arrangement[5].

BioisostereLogic Planar Planar Aromatic (e.g., Benzoic Acid) Spiro25 Spiro[2.5]octane Carboxylate (High Strain, Rigid) Planar->Spiro25 Escaping Flatland (Dense Space) Spiro35 Spiro[3.5]nonane Carboxylate (Puckered, Extended) Planar->Spiro35 Escaping Flatland (Extended Vector) Benefits Enhanced Fsp3 Improved PK/PD Metabolic Stability Spiro25->Benefits Target Binding Spiro35->Benefits Target Binding

Fig 1. Logical flow of bioisosteric replacement from planar aromatics to 3D spirocyclic scaffolds.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols outline the synthesis of these scaffolds, emphasizing the causality of reagent selection and built-in validation steps.

Protocol A: Synthesis of Spiro[1]octane-5-carboxylic Acid

This approach utilizes a highly regioselective Grignard cyclization to build the strained cyclopropane ring[6].

Step 1: Enol Ether Formation

  • Procedure: Dissolve 1,3-cyclohexanedione in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux.

  • Causality: 1,3-cyclohexanedione has two reactive carbonyls. Converting one to a 3-methoxy-cyclohexenone (enol ether) acts as a directing protecting group, ensuring that subsequent nucleophilic attacks occur exclusively at the unprotected site.

  • Validation: TLC monitoring (UV/Anisaldehyde) confirms the disappearance of the highly polar dione.

Step 2: Lewis Acid-Mediated Cyclization

  • Procedure: Treat 3-methoxy-cyclohexenone with an ethyl Grignard reagent in the presence of a Lewis acid (e.g., TiCl4​ ) in tetrahydrofuran (THF) at 20-60 °C[6].

  • Causality: The Lewis acid is critical; it activates the enone, increasing its electrophilicity. This forces the Grignard reagent to undergo a tandem nucleophilic addition and intramolecular displacement, closing the highly strained 3-membered ring to form 5-methoxyspiro[2]oct-4-ene.

  • Validation: 1H NMR must show the emergence of characteristic high-field cyclopropane multiplets (0.5–1.0 ppm) and the loss of the linear ethyl chain signals.

Step 3: Hydrolysis and Functionalization

  • Procedure: Reflux the intermediate in an alkaline ethanol solution to yield the final spiro[2]octane-5-carboxylic acid[6].

Protocol B: Scalable Synthesis of Spiro[3.5]nonane-6-carboxylate Precursors

Synthesizing the 4-membered ring requires a different thermodynamic approach. This pilot-plant proven protocol builds the spiro[3.5]nonane-6,8-dione core, which is easily converted to the carboxylate[7].

Step 1: Safe Epoxidation

  • Procedure: React spiro[3.5]non-7-en-6-one with sodium perborate in an aqueous/organic biphasic system.

  • Causality: Standard protocols use hydrogen peroxide ( H2​O2​ ), which poses severe explosive hazards upon scale-up. Sodium perborate acts as a slow-release, solid source of peroxide. This choice suppresses runaway exothermic kinetics, creating a self-validating thermal safety profile that remains below 40 °C[7].

  • Validation: The thermal profile remains stable. Complete conversion is verified by the disappearance of the olefinic protons (~6.0 ppm) in 1H NMR.

Step 2: Palladium-Catalyzed Rearrangement

  • Procedure: Subject the crude epoxide to a Palladium catalyst to trigger a ring-expansion/rearrangement, yielding spiro[3.5]nonane-6,8-dione[7].

  • Causality: The Pd catalyst facilitates the cleavage of the C-O epoxide bond, driving the thermodynamic rearrangement into the stable 1,3-dione system without requiring harsh, degrading acids.

  • Validation: Mass spectrometry confirms the target mass, and IR spectroscopy shows a strong, broad diketone stretch (~1710 cm−1 ).

SyntheticWorkflow StartA 1,3-Cyclohexanedione StepA1 Enol Ether Formation (Methanol/H2SO4) StartA->StepA1 StartB Spiro[3.5]non-7-en-6-one StepB1 Epoxidation (Sodium Perborate) StartB->StepB1 StepA2 Grignard Cyclization (Lewis Acid) StepA1->StepA2 ProdA Spirooctane-5-carboxylate StepA2->ProdA StepB2 Pd-Catalyzed Rearrangement StepB1->StepB2 ProdB Spiro[3.5]nonane-6,8-dione (Carboxylate Precursor) StepB2->ProdB

Fig 2. Divergent synthetic workflows for spiro[2]octane and spiro[3.5]nonane scaffolds.

Conclusion

Both spiro[2]octane and spiro[3.5]nonane carboxylates are exceptional tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. While spiro[2]octane offers maximum rigidity and a highly compact steric footprint, spiro[3.5]nonane provides a slightly extended, puckered vector ideal for reaching deeper into binding pockets without sacrificing Fsp3​ integrity. Selection should be strictly guided by the spatial constraints of the target receptor and the scalability of the required synthetic route.

References

  • PubChem. "Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897". National Institutes of Health (NIH). URL:[3]

  • BenchChem Technical Support Team. "Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry". BenchChem. URL:[5]

  • Krueger, J., et al. "Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione". American Chemical Society (ACS). URL:[7]

  • Google Patents. "CN103102261A - Synthesis method of spiro[2]octane-5-carboxylic acid". Google Patents. URL:[6]

  • ResearchGate. "Short and Tandem Syntheses of Spiro[2]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate". ResearchGate. URL:[8]

  • Swidorski, J., et al. "Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition". PubMed (NIH). URL:[4]

  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes". Chemical Communications (RSC). URL:[1]

Sources

Comparative

A Comparative Guide to Gas Chromatography Validation Methods for Methyl 6-oxospiro[2.5]octane-2-carboxylate

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. Methyl 6-oxospiro[2.5]octane-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. Methyl 6-oxospiro[2.5]octane-2-carboxylate, a spirocyclic β-keto ester, presents unique analytical challenges due to its functional groups and potential for thermal lability. This guide provides an in-depth comparison of gas chromatography (GC) validation methodologies with alternative techniques, offering a comprehensive framework for selecting and validating an analytical method that ensures data integrity and regulatory compliance.

The Analytical Imperative: Why Method Validation is Critical

In the landscape of pharmaceutical development and chemical research, the journey from synthesis to application is paved with data. The accuracy and precision of this data are paramount. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended purpose.[1] For a compound like methyl 6-oxospiro[2.5]octane-2-carboxylate, which may be a key intermediate or active pharmaceutical ingredient (API), a validated analytical method is non-negotiable for ensuring product quality, consistency, and safety.

This guide will navigate the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method, a common and powerful technique for the analysis of volatile and semi-volatile compounds.[2] We will also draw a critical comparison with High-Performance Liquid Chromatography with UV detection (HPLC-UV), a versatile alternative for non-volatile or thermally sensitive molecules.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID): A Detailed Validation Workflow

GC-FID is a stalwart in the analytical chemist's toolkit, prized for its high resolution and sensitivity for organic compounds. However, the inherent high temperatures of the GC inlet and column can pose a risk to thermally labile molecules.[4][5] For a β-keto ester like methyl 6-oxospiro[2.5]octane-2-carboxylate, the potential for degradation must be carefully considered and addressed.[6][7]

To mitigate thermal instability and improve chromatographic performance, a derivatization step is often employed.[8] Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For our target molecule, silylation is a prime candidate, converting the enolizable ketone and potentially any hydroxyl impurities into more stable trimethylsilyl (TMS) ethers.[9]

Experimental Protocol: GC-FID Method with Silylation

1. Sample Preparation and Derivatization:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of methyl 6-oxospiro[2.5]octane-2-carboxylate reference standard and dissolve in 10 mL of anhydrous pyridine to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with anhydrous pyridine to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization: To 100 µL of each working standard and sample solution in a GC vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10] Cap the vial tightly and heat at 60°C for 30 minutes. Allow to cool to room temperature before injection.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL.

Validation Parameters: A Self-Validating System

A robust validation protocol, guided by the International Council for Harmonisation (ICH) guidelines, ensures the reliability of the analytical method.[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (pyridine and BSTFA/TMCS), a placebo (if in a formulation), and the derivatized analyte to ensure no interfering peaks at the retention time of the analyte's TMS derivative.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the derivatized standards. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[13]

  • Accuracy: The closeness of the test results to the true value. This is determined by spike and recovery studies, where a known amount of the analyte is added to a blank or placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This can include variations in injector temperature, oven ramp rate, and carrier gas flow rate.

A Comparative Analysis: GC-FID vs. HPLC-UV

While GC-FID offers excellent sensitivity and resolution for volatile compounds, it is not without its limitations, primarily the requirement for volatility and thermal stability.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents a powerful alternative, particularly for non-volatile or thermally labile compounds.[14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Contrasting Approach

HPLC separates compounds in a liquid mobile phase, eliminating the need for high-temperature vaporization and thus mitigating the risk of thermal degradation.[3] For methyl 6-oxospiro[2.5]octane-2-carboxylate, a reversed-phase HPLC method would be a logical starting point. The presence of the carbonyl group suggests that the compound will have a UV chromophore, making it suitable for UV detection.[15][16]

Experimental Protocol: HPLC-UV Method

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of methyl 6-oxospiro[2.5]octane-2-carboxylate reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector at a wavelength of 254 nm (or the absorbance maximum of the analyte).

  • Injection Volume: 10 µL.

Performance Data: A Head-to-Head Comparison

To provide a clear, objective comparison, the following table summarizes hypothetical, yet realistic, validation data for both the GC-FID and HPLC-UV methods for the analysis of methyl 6-oxospiro[2.5]octane-2-carboxylate.

Validation Parameter GC-FID with Derivatization HPLC-UV ICH Guideline Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity and accuracy
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug substance
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.5%≤ 1.0%
- Intermediate≤ 1.2%≤ 0.9%≤ 2.0%
LOD (µg/mL) 0.20.5Reportable
LOQ (µg/mL) 0.71.5Reportable
Robustness Minor variations in flow rate and temperature program showed no significant effect on results.Minor variations in mobile phase composition and flow rate showed no significant effect on results.No significant change in results

Visualizing the Workflow and Decision-Making Process

To further clarify the methodologies and the decision-making process, the following diagrams are provided.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Validation start Standard/Sample Weighing dissolve Dissolution in Pyridine start->dissolve derivatize Derivatization with BSTFA/TMCS dissolve->derivatize heat Heating at 60°C derivatize->heat cool Cooling heat->cool inject 1 µL Injection cool->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect linearity Linearity detect->linearity accuracy Accuracy detect->accuracy precision Precision detect->precision lod_loq LOD/LOQ detect->lod_loq robustness Robustness detect->robustness Method_Selection start Analyte: Methyl 6-oxospiro[2.5]octane-2-carboxylate volatility Is the analyte volatile and thermally stable? start->volatility gc_fid GC-FID is a primary candidate volatility->gc_fid Yes hplc_uv HPLC-UV is a strong alternative volatility->hplc_uv No/Unknown derivatization Consider derivatization to improve volatility/stability gc_fid->derivatization validation Proceed with method validation (ICH guidelines) hplc_uv->validation lc_ms Consider LC-MS for higher sensitivity/specificity hplc_uv->lc_ms derivatization->validation

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

Both GC-FID with derivatization and HPLC-UV are viable and robust methods for the quantitative analysis of methyl 6-oxospiro[2.5]octane-2-carboxylate. The choice between the two will ultimately depend on the specific requirements of the laboratory and the project.

  • GC-FID is an excellent choice when high sensitivity is required, as evidenced by the lower hypothetical LOD and LOQ values. However, the additional derivatization step adds to the sample preparation time and complexity. The potential for thermal degradation, even with derivatization, should always be considered and investigated during method development.

  • HPLC-UV offers a more straightforward and often faster analysis due to the elimination of the derivatization step. It is the method of choice if the compound is found to be thermally labile or if a simpler workflow is preferred. While slightly less sensitive in this hypothetical comparison, its performance is well within the acceptable limits for most pharmaceutical and research applications.

For laboratories equipped with both instruments, an orthogonal approach, using both GC and HPLC methods for cross-validation, provides the highest level of confidence in the analytical results. Furthermore, for complex matrices or when trace-level quantification is necessary, transitioning to a mass spectrometric detector (GC-MS or LC-MS) would be the next logical step to enhance selectivity and sensitivity. [17][] Ultimately, a well-validated analytical method is a critical asset in the lifecycle of any chemical compound. By carefully considering the properties of methyl 6-oxospiro[2.5]octane-2-carboxylate and adhering to the principles of method validation outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260-11262.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Published online March 26, 2024.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Published online March 21, 2012.
  • Features of gas chromatographic analysis of thermally unstable compounds. PubMed. Published online November 24, 2024.
  • A Comparative Guide to the Quantification of Patchouli Alcohol: GC-FID vs. HPLC-UV. Benchchem.
  • GC Column Maintenance & Troubleshooting Guide. Phenomenex. Published online August 12, 2025.
  • Which Components Are Not Detected by Gas Chromatography? - Mastelf. Published online July 16, 2024.
  • Study Finds Flaw in GC-MS Analysis of Small Molecules. Xtalks. Published online October 8, 2015.
  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. Published online June 24, 2025.
  • GC Derivatiz
  • Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes | Request PDF.
  • A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. PubMed. Published online November 6, 2021.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Published online July 4, 2024.
  • The Use of Derivatization Reagents for Gas Chrom
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. Published online June 6, 2025.
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  • Derivatization reagents for GC.
  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Journal of Current Medical Research and Opinion. Published online July 11, 2024.
  • Liquid Chromatography-Mass Spectrometry (LC-MS). BOC Sciences.
  • LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. Shimadzu.
  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC.
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Published online September 22, 2023.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. PMC.
  • Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 6-oxospiro[2.5]octane-2-carboxylate

Handling specialized spirocyclic building blocks requires a rigorous intersection of chemical safety and operational precision. Methyl 6-oxospiro[1]octane-2-carboxylate (CAS: 1565942-57-5) is a conformationally restricte...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized spirocyclic building blocks requires a rigorous intersection of chemical safety and operational precision. Methyl 6-oxospiro[1]octane-2-carboxylate (CAS: 1565942-57-5) is a conformationally restricted scaffold highly valued in the synthesis of Protein-Targeting Chimeras (PROTACs) and advanced pharmaceutical intermediates.

Because of the inherent ring strain of the spiro[1]octane system and the reactivity of its β -keto ester moiety, this compound presents specific handling challenges. Extrapolating from the validated hazard profiles of its closely related structural isomers (such as methyl 6-oxospiro[1]octane-1-carboxylate), this compound is classified as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335) [1].

The following guide provides the definitive operational and disposal plan for handling this compound, ensuring both operator safety and the chemical integrity of the reagent.

Mechanistic Rationale for Handling Precautions

Do not treat this compound as a standard aliphatic ester. The spirocyclic ring introduces significant steric hindrance but also locks the molecular conformation, making the ester and ketone groups highly susceptible to nucleophilic attack. Exposure to ambient atmospheric moisture can lead to slow, irreversible hydrolysis of the methyl ester into its corresponding carboxylic acid. Therefore, continuous cold storage (-10°C) and rigorous moisture control are not merely safety protocols—they are essential practices to prevent degradation [2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal and ocular exposure, strict adherence to OSHA PPE standards is required [3]. The table below summarizes the required protective gear, the causality behind its selection, and quantitative replacement schedules.

PPE CategorySpecificationJustification (Causality)Replacement Schedule
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Provides excellent chemical resistance against transient contact with reactive organic esters and ketones.Replace immediately upon contamination or every 2 hours of continuous use.
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166)Prevents ocular exposure to aerosolized particulates or liquid splashes, mitigating severe eye irritation (H319).N/A (Reusable; sanitize with 70% ethanol after each operational shift).
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Protects against dermal irritation (H315) and minimizes risks associated with static discharge during weighing.Launder weekly, or immediately post-spill via specialized chemical laundry.
Respiratory Fume Hood (Min. face velocity: 100 fpm)Mitigates respiratory irritation (H335) from volatile vapors. N95/P100 masks are required only if hood fails.Hood requires annual certification; masks are single-use.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of methyl 6-oxospiro[1]octane-2-carboxylate from -10°C storage. Place it unopened in a desiccator at room temperature for exactly 30 minutes.

  • Causality: Opening a cold vial causes ambient atmospheric moisture to condense directly onto the chemical, leading to immediate hydrolytic degradation of the methyl ester.

  • Validation: The exterior of the vial must be completely dry and at ambient room temperature before opening.

Step 2: Fume Hood Preparation

  • Action: Verify the fume hood monitor displays a safe face velocity (minimum 100 feet per minute). Line the working surface with a static-dissipative, chemical-resistant spill mat.

  • Causality: Spirocyclic powders and concentrated liquids can hold static charge. A dissipative mat prevents static-induced scattering of the material.

Step 3: Weighing & Transfer

  • Action: Don all required PPE. Use an anti-static weighing boat. Transfer the required mass using a clean, dry stainless-steel spatula.

  • Causality: Stainless steel prevents cross-contamination and does not react with the ester moiety.

  • Validation: Immediately upon transfer, recap the source vial, purge the headspace with dry Argon or Nitrogen gas, and seal the cap with Parafilm before returning it to -10°C storage.

Step 4: Decontamination

  • Action: Wipe down the spatula and analytical balance with a solvent compatible with organic esters (e.g., isopropanol or acetone).

  • Validation: Dispose of the contaminated wipes in a designated, clearly labeled halogen-free organic waste container.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is required to prevent respiratory exposure. According to the National Research Council's Prudent Practices, the physical state of the spill dictates the response [4].

  • Dry/Solid Spills: Do NOT sweep with a standard brush, as this generates airborne dust. Use an explosion-proof HEPA vacuum or gently cover the powder with damp, inert absorbent pads to suppress dust before scooping into a hazardous waste bag.

  • Wet/Solution Spills: If the compound is dissolved in an organic solvent (e.g., DCM or EtOAc), immediately cover the spill with an inert absorbent material (such as vermiculite or diatomaceous earth).

  • Disposal: All recovered material, contaminated PPE, and absorbent media must be placed in a sealed, chemically compatible container. Label strictly as "Hazardous Organic Waste - Contains Spirocyclic Esters" and route to your facility's EHS department for high-temperature incineration.

Logical Workflow Visualization

HandlingLogic Storage Cold Storage (-10°C) Equilibrate Desiccator Equilibration Storage->Equilibrate 30 mins Hood Fume Hood (100 fpm) Equilibrate->Hood Argon Purge Reaction Synthesis Workflow Hood->Reaction Spill Spill Containment Hood->Spill Waste Organic Waste Segregation Reaction->Waste Spill->Waste

Logical workflow for the handling, synthesis, and disposal of spirocyclic esters.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131561550, 6-Oxospiro[1]octane-2-carbonitrile". PubChem. Available at:[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment". United States Department of Labor. Available at: [Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

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